Z-GGF-CMK
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOZEGMCMVPAF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439127 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35172-59-9 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Z-GGF-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-GGF-CMK (Z-Gly-Gly-Phe-chloromethylketone) is a peptide-based irreversible inhibitor that demonstrates a dual mechanism of action by targeting key proteolytic machinery in mycobacteria. This document provides a comprehensive overview of its molecular targets, inhibitory activity, and the experimental basis for these findings. This compound selectively inhibits the mycobacterial caseinolytic protease (ClpP1P2) and the mycobacterial proteasome, while exhibiting negligible activity against the human proteasome. This selectivity profile, coupled with its cytotoxic effects on hepatocellular carcinoma cells, underscores its potential as a lead compound for further investigation in antimicrobial and oncological research.
Core Mechanism of Action: Dual Inhibition of Mycobacterial Proteases
This compound functions as an irreversible inhibitor of two essential protease complexes in mycobacteria: the ClpP1P2 protease and the 20S proteasome. The inhibitory activity is conferred by the chloromethylketone (CMK) warhead, which covalently modifies the active site serine or threonine residues of these proteases.
Inhibition of the Mycobacterial ClpP1P2 Protease
The caseinolytic protease (ClpP) is a highly conserved serine protease crucial for protein homeostasis in bacteria. In Mycobacterium tuberculosis, the functional protease is a heterocomplex of two distinct subunits, ClpP1 and ClpP2. This compound targets the catalytic serine residue within the active sites of the ClpP1P2 complex, leading to its inactivation. This inhibition disrupts the degradation of misfolded or damaged proteins, as well as regulatory proteins, ultimately leading to bacterial cell death.
Inhibition of the Mycobacterial 20S Proteasome
Similar to eukaryotes, mycobacteria possess a proteasome system for regulated protein degradation. This compound also inhibits the chymotrypsin-like activity of the mycobacterial 20S proteasome. The CMK moiety forms a covalent bond with the active site threonine residue of the β-subunits of the proteasome, thereby blocking its proteolytic function. This dual targeting of both major proteolytic systems in mycobacteria is a key feature of this compound's antimycobacterial activity.
Quantitative Inhibitory and Cytotoxic Activity
The inhibitory potency and cytotoxic effects of this compound have been quantified in various assays. The following table summarizes the available data.
| Target/Cell Line | Parameter | Value | Reference |
| Mycobacterium smegmatis | MIC50 | 125 µM | [1] |
| Mycobacterial ClpP1P2 | IC50 | 125 µM | [1] |
| Human Proteasome | IC50 | >500 µM | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | CC50 | 125 µM | [2] |
Signaling Pathways and Experimental Workflows
Mycobacterial Protein Degradation Pathways
This compound directly inhibits the enzymatic activity of ClpP1P2 and the proteasome, rather than modulating a signaling cascade. The diagrams below illustrate the general mechanism of these proteases and the point of inhibition by this compound.
Caption: Inhibition of the Mycobacterial ClpP1P2 Protease by this compound.
Caption: Inhibition of the Mycobacterial 20S Proteasome by this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory potency and selectivity.
Caption: Workflow for the Characterization of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the primary literature for the characterization of protease inhibitors like this compound.
Mycobacterial ClpP1P2 Inhibition Assay (Cell-based)
This assay measures the intracellular accumulation of a fluorescent reporter protein (RFP) tagged with a degradation signal (SsrA) in Mycobacterium smegmatis. Inhibition of ClpP1P2 prevents the degradation of RFP-SsrA, leading to an increase in fluorescence.
-
Cell Line: Mycobacterium smegmatis expressing an RFP-SsrA reporter construct.
-
Reagents: Middlebrook 7H9 broth, appropriate antibiotics, this compound stock solution (in DMSO), DMSO (vehicle control).
-
Procedure:
-
Grow M. smegmatis reporter strain to mid-log phase.
-
Dilute the culture and dispense into a 96-well microplate.
-
Add serial dilutions of this compound to the wells. Include vehicle controls (DMSO).
-
Incubate the plate at 37°C for a defined period (e.g., 24 hours).
-
Measure the fluorescence (e.g., excitation at 555 nm, emission at 585 nm) and optical density at 600 nm (OD600) using a microplate reader.
-
Normalize the fluorescence signal to cell density (OD600).
-
Plot the normalized fluorescence against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Human Proteasome Inhibition Assay (Cell-based)
This assay utilizes a cell line engineered to express a luciferase substrate containing a proteasome-specific cleavage site (e.g., Z-LLVY). Inhibition of the proteasome prevents the release of aminoluciferin, resulting in a decrease in luminescence.
-
Reagents: Cell culture medium, this compound stock solution (in DMSO), DMSO (vehicle control), luciferase assay reagent.
-
Procedure:
-
Seed a suitable human cell line in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with serial dilutions of this compound. Include vehicle controls.
-
Incubate for a specified duration.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Antimycobacterial Growth Inhibition Assay (MIC50)
This assay determines the minimum inhibitory concentration of this compound that inhibits 50% of the growth of Mycobacterium smegmatis.
-
Reagents: Middlebrook 7H9 broth, M. smegmatis culture, this compound stock solution (in DMSO), DMSO (vehicle control).
-
Procedure:
-
Prepare serial dilutions of this compound in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. smegmatis.
-
Incubate the plate at 37°C for 24-48 hours.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the MIC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay against HepG2 Cells (CC50)
This assay evaluates the cytotoxic effect of this compound on the human hepatocellular carcinoma cell line, HepG2.
-
Cell Line: HepG2.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution (in DMSO), DMSO (vehicle control), cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Conclusion
This compound is a valuable research tool for studying the roles of the ClpP1P2 protease and the proteasome in mycobacteria. Its dual inhibitory mechanism and selectivity over the human proteasome highlight the potential for developing novel antimycobacterial agents based on this scaffold. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.
References
Z-GGF-CMK: A Technical Guide to Substrate Specificity and Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the substrate specificity and binding profile of Z-GGF-CMK, a peptide chloromethyl ketone (CMK) protease inhibitor. The information is compiled from publicly available research and is intended to provide a foundational understanding for researchers and professionals in drug development.
Introduction
This compound is a synthetic peptide derivative that functions as a protease inhibitor.[1][2] Its structure consists of a tripeptide sequence (Gly-Gly-Phe) with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal chloromethyl ketone (CMK) reactive group. This CMK "warhead" allows the molecule to act as an irreversible covalent inhibitor of specific proteases. The primary targets of this compound that have been identified are the caseinolytic protease (ClpP) complexes, particularly the heterodimeric ClpP1P2 found in mycobacteria, and the proteasome.[1][2]
Mechanism of Action and Substrate Specificity
The specificity of this compound is largely determined by its peptide sequence, which mimics the natural substrates of the target proteases. The Gly-Gly-Phe sequence is recognized by the active site of proteases with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine.
The inhibitory action of this compound is achieved through a covalent modification of the catalytic serine residue within the protease's active site. The chloromethyl ketone group is an electrophilic center that is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.
References
The Efficacy and Mechanism of Z-GGF-CMK in Proteasome Subunit Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes including signal transduction, cell cycle progression, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), also referred to as peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. The targeted inhibition of these activities has emerged as a promising therapeutic strategy, particularly in oncology. Z-GGF-CMK is a peptide chloromethylketone that has been identified as a protease inhibitor targeting the proteasome. This technical guide provides an in-depth overview of the effects of this compound on proteasome subunit inhibition, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the potential downstream signaling consequences of its inhibitory action.
Quantitative Data on this compound Inhibition
This compound has been characterized as an inhibitor of the proteasome and the bacterial protease ClpP1P2.[1] Its biological activity has been assessed in cell-based assays, demonstrating cytotoxic effects. However, specific quantitative data on the inhibitory concentration (IC50) of this compound against individual proteasome subunits is not extensively available in the public domain. The available data on its overall cellular impact is summarized below.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (CC50) | HepG2 | 125 µM | [1] |
Note: The lack of specific IC50 values for the chymotrypsin-like, trypsin-like, and caspase-like/PGPH subunits highlights an area for further investigation to fully characterize the inhibitory profile of this compound.
Experimental Protocols for Assessing Proteasome Inhibition
To evaluate the inhibitory effect of this compound on the different catalytic activities of the proteasome, standardized in vitro assays utilizing fluorogenic peptide substrates are recommended. The following protocols are synthesized from established methodologies for measuring proteasome activity.
Preparation of Cell Lysates
This protocol outlines the preparation of whole-cell extracts containing active proteasomes.
Materials:
-
Cultured cells (e.g., HepG2, Jurkat)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 1 mM DTT (add fresh)
-
Protease inhibitor cocktail (optional, if non-proteasomal protease activity is a concern)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells by Dounce homogenization (20-30 strokes) or sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored in aliquots at -80°C.
Proteasome Activity Assay
This protocol describes the measurement of the three distinct proteasomal activities using specific fluorogenic substrates in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl2, 1 mM DTT (add fresh)
-
This compound (or other inhibitors) dissolved in DMSO
-
Fluorogenic Substrates (dissolved in DMSO):
-
Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Trypsin-like (T-L): Bz-VGR-AMC (Benzoyl-valine-glycine-arginine-7-amino-4-methylcoumarin)
-
Caspase-like/PGPH (C-L): Z-LLE-AMC (Z-leucine-leucine-glutamic acid-7-amino-4-methylcoumarin)
-
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Thaw all reagents and keep them on ice.
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In the 96-well plate, add 2-10 µg of cell lysate protein to each well.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Bring the total volume in each well to 90 µL with Assay Buffer.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
To initiate the reaction, add 10 µL of the specific fluorogenic substrate to each well to a final concentration of 20-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Generalized Downstream Signaling of Proteasome Inhibition
Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of cellular stress responses. While the specific signaling pathways affected by this compound have not been fully elucidated, a generalized pathway illustrating the common downstream effects of proteasome inhibitors is presented below. This includes the activation of stress-activated protein kinases such as JNK, the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitor IκBα, and the subsequent induction of apoptosis.
References
An In-depth Technical Guide on the Discovery and Initial Characterization of Z-GGF-CMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of Z-GGF-CMK (Carboxybenzyl-glycine-glycine-phenylalanine-chloromethyl ketone), a novel protease inhibitor with significant potential in the development of new anti-tubercular agents. This compound was identified through the strategic modification of the Bortezomib scaffold, where the boronic acid warhead was replaced with a chloromethyl ketone (CMK) moiety. This substitution resulted in a compound with a unique dual-targeting mechanism against essential mycobacterial proteases—ClpP1P2 and the proteasome—while exhibiting marked selectivity over the human proteasome. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with new mechanisms of action. Proteostasis is a critical physiological process in Mtb, maintained by a network of proteases, including the caseinolytic protease (ClpP1P2) and the proteasome. Both of these enzymatic complexes are essential for Mtb's viability and virulence, making them attractive targets for drug development.
This guide focuses on this compound, a peptide chloromethyl ketone that emerged from a study aimed at improving the selectivity of proteasome inhibitors. The initial research demonstrated that this compound effectively inhibits both mycobacterial ClpP1P2 and the proteasome at similar concentrations, leading to whole-cell growth inhibition of mycobacteria.[1][2][3] Crucially, this compound shows negligible activity against the mammalian proteasome, a critical feature for minimizing off-target effects and potential toxicity in humans.[1][2][3]
Quantitative Data Summary
The initial characterization of this compound yielded quantitative data on its inhibitory activity against mycobacterial and human proteases, as well as its impact on mycobacterial growth and human cell viability. This data is summarized in the tables below for clear comparison with related compounds from the initial study.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Mycobacterial ClpP1P2 IC50 (µM) | Mycobacterial Proteasome IC50 (µM) | Human Proteasome IC50 (µM) |
| This compound | 50 | 50 | >500 |
| Z-GLF-CMK | 50 | 50 | >500 |
| Pyr-FL-CMK | 50 | 50 | >500 |
| Bortezomib | 0.8 | 0.8 | 0.005 |
Data sourced from Moreira et al., 2017.[1][2][3]
Table 2: Whole-Cell Activity and Cytotoxicity of this compound and Related Compounds
| Compound | M. tuberculosis MIC50 (µM) | HepG2 CC50 (µM) |
| This compound | 50 | 125 |
| Z-GLF-CMK | 50 | 60 |
| Pyr-FL-CMK | 25 | >500 |
| Bortezomib | 25 | 0.06 |
Data sourced from Moreira et al., 2017 and other supporting sources.[1][3][4][5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound. These protocols are based on the procedures described in the primary literature and other established methods.
Synthesis of this compound
This compound, a peptide chloromethyl ketone, can be synthesized using solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone warhead.
Protocol:
-
Resin Preparation: Start with a rink amide resin.
-
Fmoc-Phe Attachment: Couple Fmoc-Phe-OH to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Peptide Elongation:
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Sequentially couple Fmoc-Gly-OH and then Z-Gly-OH (N-Cbz-glycine) using the same coupling and deprotection steps.
-
-
Cleavage from Resin: Cleave the protected peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Diazomethane Formation: In a separate, well-ventilated fume hood and with appropriate safety precautions, generate diazomethane from a precursor such as Diazald® using potassium hydroxide.
-
Chloromethyl Ketone Formation:
-
Dissolve the protected peptide acid in anhydrous THF.
-
Activate the C-terminus, for example, by forming a mixed anhydride with isobutyl chloroformate and N-methylmorpholine at -20°C.
-
Slowly add the ethereal solution of diazomethane to the activated peptide solution and stir at low temperature.
-
After the reaction is complete (monitored by TLC), carefully bubble HCl gas through the solution to convert the diazoketone intermediate to the chloromethyl ketone.
-
-
Purification: Purify the final product, this compound, by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the compound using mass spectrometry and NMR.
Mycobacterial ClpP1P2 Inhibition Assay
This whole-cell assay utilizes a reporter strain of M. bovis BCG expressing a red fluorescent protein (RFP) tagged with an SsrA degradation signal, which is specifically recognized and degraded by the ClpP1P2 protease. Inhibition of ClpP1P2 leads to the accumulation of RFP, resulting in a quantifiable increase in fluorescence.
Protocol:
-
Bacterial Culture: Grow the M. bovis BCG-mRFP-SsrA reporter strain in 7H9 broth supplemented with ADC, Tween 80, and appropriate antibiotics to mid-log phase.
-
Assay Plate Preparation:
-
Serially dilute this compound and control compounds in DMSO.
-
Dispense the compounds into a 96-well black, clear-bottom plate.
-
-
Inoculation: Dilute the mid-log phase culture to an OD₆₀₀ of 0.1 and add it to the wells containing the compounds.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~555 nm and an emission wavelength of ~585 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing bacteria without the reporter plasmid.
-
Normalize the data to positive (no inhibitor) and negative (a known ClpP1P2 inhibitor) controls.
-
Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.
-
Mycobacterial Proteasome Inhibition Assay
This assay measures the activity of the mycobacterial proteasome using a luminogenic substrate. Inhibition of the proteasome results in a decrease in the luminescent signal.
Protocol:
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Proteasome Source: Use purified mycobacterial 20S proteasome.
-
Assay Plate Preparation:
-
Serially dilute this compound and control compounds in an appropriate assay buffer.
-
Add the diluted compounds to a white, opaque 96-well plate.
-
-
Enzyme Addition: Add the purified mycobacterial proteasome to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the Proteasome-Glo™ reagent to each well to initiate the luminescent reaction.
-
Luminescence Measurement: After a short incubation (e.g., 10-15 minutes) at room temperature to stabilize the signal, measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (a known proteasome inhibitor) controls.
-
Calculate the IC₅₀ value from the dose-response curve.
-
M. tuberculosis Growth Inhibition Assay (MIC₅₀ Determination)
This turbidity-based assay determines the minimum inhibitory concentration of a compound that inhibits 50% of the growth of M. tuberculosis.
Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC, Tween 80, and glycerol to mid-log phase.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it to the final desired inoculum density.
-
Assay Plate Preparation:
-
Serially dilute this compound and control compounds in 7H9 broth in a 96-well clear plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Turbidity Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Data Analysis:
-
Subtract the background OD₆₀₀ from a blank well.
-
Normalize the growth in the presence of the compound to the growth in the drug-free control well.
-
Determine the MIC₅₀ value, the concentration at which a 50% reduction in growth is observed, by plotting the percentage of growth inhibition against the compound concentration.
-
Cytotoxicity Assay (CC₅₀ Determination)
This assay assesses the cytotoxic effect of this compound on a human cell line, typically HepG2 (a human liver carcinoma cell line), to determine the concentration that causes a 50% reduction in cell viability.
Protocol:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the HepG2 cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well according to the manufacturer's protocol.
-
After a brief incubation to stabilize the luminescent signal, measure the luminescence with a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to wells with untreated cells (100% viability) and wells with a known cytotoxic agent or no cells (0% viability).
-
Calculate the CC₅₀ value by fitting the dose-response curve to a sigmoidal equation.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the characterization of this compound.
Caption: Dual-targeting mechanism of this compound in mycobacteria.
Caption: Workflow for the mycobacterial ClpP1P2 inhibition assay.
Caption: Workflow for determining the MIC₅₀ of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anti-tuberculosis drugs. Its innovative dual-targeting mechanism, coupled with a high degree of selectivity for mycobacterial proteases over their human counterparts, addresses a key challenge in the development of safe and effective protease inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for further research and development efforts aimed at optimizing the potency and pharmacokinetic properties of this and related compounds. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate the therapeutic potential of this compound.
References
- 1. reframeDB [reframedb.org]
- 2. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. 2.6. Cell Viability Assay [bio-protocol.org]
- 5. Structure and Functional Properties of the Active Form of the Proteolytic Complex, ClpP1P2, from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Z-GGF-CMK Target Validation in Specific Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-GGF-CMK is a synthetic peptide derivative that functions as a protease inhibitor. Its chloromethylketone (CMK) moiety forms a covalent bond with the active site of target proteases, leading to irreversible inhibition. This technical guide provides a comprehensive overview of the methodologies used to validate the cellular targets of this compound, with a focus on its effects on specific cell lines. The primary known targets of this compound are the 20S proteasome complex and the bacterial caseinolytic protease ClpP1P2. By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. This guide will detail experimental protocols for assessing cytotoxicity, target engagement, and the downstream cellular consequences of this compound treatment.
Data Presentation
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal cytotoxic concentration (CC50) is a key metric for quantifying a compound's potency. The following table summarizes the available data on the cytotoxicity of this compound.
| Cell Line | Cancer Type | Assay | Endpoint | CC50/IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 hours | 125 |
| MCF-7 | Breast Adenocarcinoma | Not available | Not available | Not available |
| A549 | Lung Carcinoma | Not available | Not available | Not available |
| Jurkat | T-cell Leukemia | Not available | Not available | Not available |
Note: Publicly available quantitative data for this compound cytotoxicity in cell lines other than HepG2 is limited. The table is structured to accommodate future findings.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System and NF-κB Signaling
The 26S proteasome is a large multi-protein complex responsible for the degradation of most intracellular proteins, which are targeted for destruction by the attachment of a polyubiquitin chain. The 20S proteasome forms the catalytic core of the 26S proteasome. This compound's inhibition of the 20S proteasome disrupts this critical cellular process. One of the key signaling pathways affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an appropriate stimulus, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation.
Induction of Apoptosis via Proteasome Inhibition
Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Prolonged ER stress is a potent inducer of apoptosis. Furthermore, proteasome inhibitors can stabilize pro-apoptotic proteins, such as p53, and prevent the degradation of cell cycle inhibitors, leading to cell cycle arrest and apoptosis. The apoptotic cascade involves a series of caspase enzymes. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, ultimately leading to cell death.
Experimental Workflow for Target Validation
A typical workflow to validate the targets of this compound in a specific cell line involves a series of experiments to assess its biological activity and identify its molecular targets.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Selected cell line (e.g., HepG2, MCF-7, A549, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
In Vitro Proteasome Inhibition Assay
This assay measures the direct inhibitory effect of this compound on purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black plate, add the this compound dilutions.
-
Add purified 20S proteasome to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Add the fluorogenic proteasome substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Determine the IC50 value of this compound for proteasome inhibition.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins in this compound-treated cells, such as the accumulation of ubiquitinated proteins or the cleavage of caspase-3.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-IκBα, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify the cellular targets of a small molecule inhibitor. In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the inhibitor (this compound) before being treated with a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. The ABP is typically tagged with a reporter group (e.g., biotin or a fluorophore) for detection. If this compound binds to a specific protease, it will block the binding of the ABP, resulting in a decrease in the signal from that protein.
Materials:
-
Cell lysate or intact cells
-
This compound
-
A broad-spectrum chloromethylketone-based activity-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Pre-incubate cell lysate or intact cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Add the activity-based probe and incubate to allow for labeling of active proteases.
-
For fluorescently tagged probes: Lyse the cells (if using intact cells), separate the proteins by SDS-PAGE, and visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the this compound-treated samples compared to the control indicates a target.
-
For biotin-tagged probes: Lyse the cells, and enrich the probe-labeled proteins using streptavidin beads. Elute the enriched proteins and identify them by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased target identification.
Conclusion
The validation of this compound's targets in specific cell lines is a multi-faceted process that combines techniques to assess its biological activity, confirm target engagement, and elucidate its impact on cellular signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other similar protease inhibitors. A thorough understanding of how these compounds interact with their cellular targets is essential for their development as potential therapeutic agents. Further research is warranted to expand the quantitative dataset of this compound's effects across a broader range of cell lines and to further delineate the intricate signaling networks it modulates.
Z-GGF-CMK as a Tool for Studying the ClpP1P2 Protease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-GGF-CMK (Z-Gly-Gly-Phe-Chloromethylketone) as a chemical probe for studying the caseinolytic protease (Clp) complex, ClpP1P2, particularly in Mycobacterium tuberculosis (Mtb). This document details the mechanism of action of this compound, its application in various experimental settings, and provides detailed protocols for its use.
Introduction to ClpP1P2 and the Role of this compound
The ClpP1P2 protease is a crucial enzymatic complex in many bacteria, including the pathogen Mycobacterium tuberculosis. It is a hetero-tetradecameric serine protease composed of two distinct heptameric rings, ClpP1 and ClpP2. This protease plays a vital role in protein homeostasis by degrading misfolded or damaged proteins, making it essential for bacterial viability and virulence. The activity of ClpP1P2 is tightly regulated by associated AAA+ ATPases, such as ClpX and ClpC1, which recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP1P2.
This compound is a peptide-based irreversible inhibitor that acts as a valuable tool for elucidating the structure and function of ClpP1P2. As a chloromethyl ketone, it covalently modifies the active site of serine proteases, providing a stable interaction that facilitates structural and functional studies. While this compound also inhibits the proteasome, its utility in studying the bacterial ClpP1P2 protease is well-established, particularly in the context of structural biology and assay development.
Mechanism of Action and Specificity
This compound is an active site-directed inhibitor. Its peptidic backbone (Gly-Gly-Phe) guides the molecule to the substrate-binding pocket of the protease. The electrophilic chloromethyl ketone warhead then reacts with the nucleophilic catalytic serine residue in the active site, forming a stable covalent bond. This irreversible inhibition effectively inactivates the protease.
Studies using the analogous inhibitor Z-Gly-Leu-Phe-CMK (GLF-CMK) have provided detailed insights into the specificity of this class of inhibitors for the Mtb ClpP1P2 complex. Research has shown that GLF-CMK selectively modifies the ClpP1 ring of the hetero-tetradecamer, with no detectable reactivity towards the ClpP2 ring. This specific covalent attachment to the ClpP1 subunits has been instrumental in structural studies, demonstrating that inhibitor binding in the active site of ClpP1 induces a significant conformational change across the entire ClpP1P2 complex, shifting it from a compact, inactive state to an extended, active-like conformation[1][2][3]. This highlights an allosteric communication network within the protease complex.
The logical workflow for the mechanism of this compound inhibition is depicted below.
Caption: Workflow of this compound inhibition and its structural impact on ClpP1P2.
Quantitative Data
| Compound | Assay Type | Target/Cell Line | Value | Reference |
| This compound | Cytotoxicity | HepG2 cells | CC50: 125 µM | [4][5] |
| Bortezomib | Whole-cell reporter assay | M. smegmatis | IC50: 6 µM | [6] |
| Bortezomib Derivatives | Whole-cell reporter assay | M. smegmatis | IC50: 1 - 20 µM | [6] |
| Peptide Boronates | In vitro peptidase assay | M. tuberculosis ClpP1P2 | Ki in the submicromolar to low micromolar range | [1] |
Experimental Protocols
This compound is a versatile tool for several key experimental applications to study ClpP1P2.
In Vitro ClpP1P2 Peptidase Activity Inhibition Assay
This assay measures the ability of this compound to inhibit the cleavage of a small fluorogenic peptide substrate by purified ClpP1P2.
Materials:
-
Purified M. tuberculosis ClpP1 and ClpP2 proteins
-
This compound
-
Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC or Ac-Pro-Lys-Met-AMC)
-
Activator peptide (e.g., Z-Leu-Leu or Benzoyl-Leu-Leu (Bz-LL))
-
Assay Buffer: 20 mM phosphate buffer, pH 7.6, 100 mM KCl, 5% glycerol
-
DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Ex/Em for AMC: ~380/460 nm)
Protocol:
-
Prepare ClpP1P2 Complex: Mix equimolar amounts of purified ClpP1 and ClpP2 in Assay Buffer.
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Dissolve the fluorogenic substrate in DMSO (e.g., 10 mM stock).
-
Dissolve the activator peptide (e.g., Z-Leu-Leu) in DMSO (e.g., 100 mM stock).
-
-
Assay Setup:
-
In a 384-well plate, add varying concentrations of this compound (serially diluted in Assay Buffer with a final DMSO concentration not exceeding 2%). Include a DMSO-only control.
-
Add the ClpP1P2 complex to each well to a final concentration of 20-50 nM.
-
Add the activator peptide to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic peptide substrate to each well to a final concentration of 10-100 µM.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence at 37°C in a plate reader. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric switch regulates Mycobacterium tuberculosis ClpP1P2 protease function as established by cryo-EM and methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cytotoxic Effects of Z-GGF-CMK on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of Z-GGF-CMK, a dual inhibitor of the proteasome and Caseinolytic protease (ClpP), on the human hepatoma cell line, HepG2. This document outlines the core principles of this compound's mechanism of action, presents available quantitative data, and provides detailed, illustrative experimental protocols for researchers investigating its potential as an anti-cancer agent. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.
Introduction to this compound
This compound (Z-Gly-Gly-Phe-chloromethylketone) is a synthetic peptide derivative that functions as a protease inhibitor. Its primary targets are the 20S proteasome and the bacterial ClpP1P2 protease complex. By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded and ubiquitinated proteins. This disruption triggers a state of cellular stress, ultimately culminating in apoptotic cell death in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.
Quantitative Data Summary
The cytotoxic activity of this compound against HepG2 cells has been quantified, providing a benchmark for its potency.
| Parameter | Value | Cell Line | Reference |
| CC50 | 125 µM | HepG2 | [1] |
Caption: Table 1. Cytotoxicity of this compound on HepG2 cells.
Proposed Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells
The following diagram illustrates the putative signaling cascade initiated by this compound in HepG2 cells, leading to apoptosis. This pathway is based on the known mechanisms of proteasome inhibitors.
Caption: this compound induces apoptosis via proteasome inhibition.
Experimental Protocols
The following are detailed, illustrative protocols for key experiments to characterize the cytotoxic effects of this compound on HepG2 cells. These are based on standard laboratory procedures for similar compounds.
Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatocellular carcinoma), obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a 0.25% trypsin-EDTA solution.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at concentrations around the CC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Experimental Workflow
The following diagram outlines a typical workflow for investigating the cytotoxic effects of a compound like this compound on a cancer cell line.
Caption: A streamlined workflow for assessing compound cytotoxicity.
Disclaimer: The detailed experimental protocols and the proposed signaling pathway are illustrative and based on the known targets of this compound and standard methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and consult relevant literature for the most up-to-date techniques.
References
Z-GGF-CMK: A Technical Guide to its Role in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-GGF-CMK is a synthetic peptide derivative that functions as a protease inhibitor with established cytotoxic effects, including the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core mechanism of action, its role in programmed cell death, and the experimental methodologies used to characterize its effects. While specific research on this compound's apoptotic signaling is limited, this document extrapolates from its known targets—the proteasome and the caseinolytic protease (ClpP)—to delineate the putative pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound (Benzyloxycarbonyl-Gly-Gly-Phe-chloromethylketone) is a protease inhibitor known to target the 20S proteasome and the bacterial ClpP1P2 protease.[1] Its ability to induce cytotoxicity in cancer cell lines has positioned it as a molecule of interest in oncology research. A key mechanism underlying its cytotoxic effects is the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a primary target for anti-cancer therapies. This document will delve into the molecular mechanisms and experimental considerations for studying this compound-induced apoptosis.
Mechanism of Action
This compound's primary mode of action is the inhibition of proteolytic enzymes. Its two main targets are:
-
The 26S Proteasome: This large protein complex is a central component of the ubiquitin-proteasome system (UPS), responsible for the degradation of the majority of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, disrupting cellular homeostasis and triggering apoptotic pathways.
-
Caseinolytic Protease (ClpP): this compound also inhibits the ClpP1P2 protease in bacteria.[1] While the direct implications of bacterial protease inhibition are more relevant to antibiotic development, understanding this interaction provides insight into the molecule's broader inhibitory profile.
This guide will focus on the consequences of proteasome inhibition in eukaryotic cells, as this is the primary driver of its apoptotic activity in cancer models.
Quantitative Data on this compound Efficacy
The available quantitative data on the cytotoxic and apoptotic effects of this compound is currently limited. The most cited value is its half-maximal cytotoxic concentration (CC50) in the human hepatocellular carcinoma cell line, HepG2.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (CC50) | HepG2 | 125 µM | [1] |
Further research is required to establish a more comprehensive quantitative profile of this compound, including IC50 values for proteasome inhibition, and dose-response curves for apoptosis induction in a wider range of cell lines.
Signaling Pathways in this compound-Induced Apoptosis
While specific studies delineating the complete signaling cascade triggered by this compound are not available, the pathway can be inferred from its known mechanism as a proteasome inhibitor. The inhibition of the proteasome leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
Proteasome inhibition is a potent inducer of the intrinsic apoptotic pathway through several mechanisms:
-
Accumulation of Pro-apoptotic Proteins: The proteasome is responsible for the degradation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. Inhibition of the proteasome leads to their accumulation, promoting mitochondrial outer membrane permeabilization (MOMP).
-
Stabilization of p53: The tumor suppressor protein p53 is a key regulator of apoptosis and is tightly controlled by proteasomal degradation. Proteasome inhibitors lead to the stabilization and activation of p53, which in turn can upregulate the expression of pro-apoptotic proteins like PUMA and Noxa.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) in the ER. Prolonged ER stress activates pro-apoptotic signaling, including the cleavage of caspase-12 (in rodents) and the activation of the PERK-eIF2α-ATF4-CHOP pathway.
Caption: Intrinsic apoptotic pathway induced by this compound.
Extrinsic (Death Receptor) Pathway
Proteasome inhibitors can also sensitize cells to extrinsic apoptosis by:
-
Upregulation of Death Receptors: Inhibition of the proteasome can lead to increased cell surface expression of death receptors such as Fas (CD95) and TRAIL receptors (DR4/DR5).
-
Inhibition of NF-κB: The transcription factor NF-κB promotes the expression of anti-apoptotic genes, including c-FLIP, which inhibits caspase-8 activation. The proteasome is required for the activation of NF-κB. By inhibiting the proteasome, this compound can suppress NF-κB activity, thereby downregulating anti-apoptotic proteins and sensitizing cells to death receptor-mediated apoptosis.
Caption: Extrinsic apoptotic pathway sensitization by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)
-
DMSO or appropriate solvent for formazan crystals
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by orbital shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for characterizing this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a protease inhibitor with demonstrated cytotoxic activity mediated, at least in part, by the induction of apoptosis. Its primary cellular target, the proteasome, is a well-validated target in cancer therapy. While the precise signaling pathways activated by this compound have yet to be fully elucidated, it is highly probable that they involve the canonical intrinsic and extrinsic apoptotic cascades triggered by proteasome inhibition.
Future research should focus on:
-
Comprehensive Dose-Response Studies: Establishing detailed dose- and time-dependent effects of this compound on apoptosis in a broader panel of cancer cell lines.
-
Detailed Pathway Analysis: Utilizing techniques such as Western blotting, immunoprecipitation, and gene expression profiling to map the specific upstream and downstream effectors in the this compound-induced apoptotic pathway.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models.
A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Z-IETD-FMK, a Caspase-8 Inhibitor, in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-FMK is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1][2] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, activated downstream of death receptors such as Fas and TNFR. By binding to the active site of caspase-8, Z-IETD-FMK effectively blocks the apoptotic signaling cascade.[3] This makes it an invaluable tool for studying the mechanisms of apoptosis and for investigating cellular pathways that are regulated by caspase-8.
Furthermore, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response to certain stimuli, such as TNF-α, from apoptosis to necroptosis, a form of programmed necrosis.[4][5] This controlled switch between cell death pathways allows for detailed investigation into the mechanisms of both apoptosis and necroptosis.
Note on Z-GGF-CMK: Initial literature searches may reveal ambiguity between this compound and Z-IETD-FMK. It is important to note that these are distinct compounds. This compound is a protease inhibitor that targets ClpP1P2 and the proteasome.[6] This document focuses exclusively on the application of the caspase-8 inhibitor, Z-IETD-FMK.
Data Presentation
Table 1: General Properties of Z-IETD-FMK
| Property | Value | Reference |
| Full Name | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | [7] |
| Molecular Weight | 654.68 g/mol | [5] |
| Appearance | Lyophilized solid | |
| Purity | ≥95% | [5] |
| Solubility | DMSO (up to 5 mM) | [5] |
| Storage | Store lyophilized at -20°C for up to 1 year. Reconstituted in DMSO, store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |
Table 2: Recommended Working Concentrations of Z-IETD-FMK in Mammalian Cell Culture
| Cell Line | Application | Concentration | Incubation Time | Outcome | Reference |
| Jurkat | Apoptosis Inhibition | 20 µM | 30 min pre-incubation | Reduced camptothecin-induced apoptosis to control levels. | [2] |
| Jurkat | Apoptosis Inhibition | 40 µM | 5.5 hours | Reduced Fas-induced apoptosis from 94% to 19%. | |
| T-cells | Apoptosis Inhibition | IC50 of 0.46 µM | Not Specified | Full inhibition of TNFα-induced apoptosis. | [8] |
| HL-60 | Apoptosis Inhibition | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation. | [7] |
| MG63 | Cytotoxicity Reversal | 10 µM | Not Specified | Partially reversed MSP-4-induced cytotoxicity. | [7] |
| Rat Neonatal Cardiomyocytes | Apoptosis Inhibition | 50 µM | 24 hours | Reduced ceramide-induced cell death and inhibited caspase-3 activation. | [7] |
| Various | General Apoptosis Inhibition | 50 nM to 100 µM | Varies | Effective inhibition of apoptosis, dependent on cell type and stimulus. | [3] |
| Hoxb8-derived Macrophages | Necroptosis Induction (with TNF-α) | 20 µM | 30 min pre-incubation | Induced necroptosis in the presence of 100 ng/ml TNF-α. |
Experimental Protocols
Protocol 1: Inhibition of Extrinsic Apoptosis
This protocol describes the use of Z-IETD-FMK to inhibit apoptosis induced by a death receptor ligand (e.g., FasL or TRAIL).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., FasL, TRAIL, or anti-Fas antibody)
-
Z-IETD-FMK (lyophilized)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
96-well or other appropriate culture plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM or 20 mM stock solution of Z-IETD-FMK in anhydrous DMSO.[2] For example, to make a 20 mM stock, add 76.5 µL of DMSO to 1 mg of Z-IETD-FMK. Mix thoroughly until dissolved. Store aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Z-IETD-FMK Pre-treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Dilute the Z-IETD-FMK stock solution in complete culture medium to the desired final concentration (typically 10-50 µM).
-
Remove the old medium from the cells and replace it with the medium containing Z-IETD-FMK.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator to allow for cell permeability.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., FasL) to the wells containing Z-IETD-FMK.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducer only (positive control)
-
Cells treated with Z-IETD-FMK only
-
Cells treated with a vehicle control (DMSO at a final concentration not exceeding 0.2-1.0%).[8]
-
-
-
Incubation:
-
Incubate the cells for a period appropriate for the inducing agent and cell type (typically 3-24 hours).
-
-
Assessment of Apoptosis:
-
Analyze the cells for markers of apoptosis using a method of choice, such as:
-
Annexin V/PI staining by flow cytometry: This method quantifies the percentage of apoptotic and necrotic cells.
-
Western blot for cleaved caspase-3 and PARP: Inhibition of caspase-8 will prevent the cleavage and activation of downstream executioner caspases and their substrates.
-
Cell viability assays (e.g., MTT, MTS): These assays measure the metabolic activity of viable cells.
-
-
Protocol 2: Induction of Necroptosis
This protocol outlines the use of Z-IETD-FMK in combination with a death receptor agonist to induce necroptosis.
Materials:
-
Mammalian cells capable of undergoing necroptosis
-
Complete cell culture medium
-
TNF-α or other necroptosis-inducing agent
-
Z-IETD-FMK
-
Anhydrous DMSO
-
Necroptosis inhibitor (e.g., Necrostatin-1, an inhibitor of RIPK1) for control experiments
-
Cell viability/cytotoxicity assay (e.g., LDH release assay, Sytox Green staining)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-IETD-FMK in DMSO as described in Protocol 1.
-
-
Cell Seeding:
-
Seed cells in a suitable culture plate.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with Z-IETD-FMK (typically 20 µM) for 30 minutes.
-
For control wells, pre-treat with a necroptosis inhibitor like Necrostatin-1.
-
-
Induction of Necroptosis:
-
Add TNF-α (typically 10-100 ng/mL) to the wells.
-
Include the following controls:
-
Untreated cells
-
Cells treated with TNF-α only
-
Cells treated with Z-IETD-FMK only
-
Cells pre-treated with Necrostatin-1 followed by Z-IETD-FMK and TNF-α
-
-
-
Incubation:
-
Incubate for an appropriate time to observe necroptosis (typically 6-24 hours).
-
-
Assessment of Necroptosis:
-
Measure cell death using assays that detect plasma membrane rupture:
-
LDH release assay: Measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Sytox Green/PI staining: These dyes enter cells with compromised plasma membranes and can be quantified by microscopy or flow cytometry.
-
Western blot for phosphorylated MLKL (pMLKL): pMLKL is a key marker of necroptosis execution.
-
-
Mandatory Visualization
Caption: Extrinsic apoptosis pathway showing inhibition of active Caspase-8 by Z-IETD-FMK.
Caption: TNF-α signaling leading to apoptosis or necroptosis, with Z-IETD-FMK promoting necroptosis.
Caption: General experimental workflow for using Z-IETD-FMK in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
preparing Z-GGF-CMK stock solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-GGF-CMK is a synthetic peptide derivative that functions as a potent, irreversible inhibitor of certain proteases. It is primarily recognized for its inhibitory activity against the caseinolytic protease (ClpP) of various organisms, including Mycobacterium tuberculosis, and the chymotrypsin-like activity of the eukaryotic proteasome.[1][2][3] This dual inhibitory profile makes this compound a valuable tool for studying the roles of these proteases in diverse biological processes, including protein homeostasis, bacterial pathogenesis, and cancer cell survival. Its utility extends to validating ClpP and the proteasome as potential drug targets.
Product Information
| Property | Value |
| Full Name | Z-Gly-Gly-Phe-chloromethylketone |
| CAS Number | Not consistently available |
| Molecular Formula | C₂₄H₂₇ClN₄O₅ |
| Molecular Weight | 490.95 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[4] DMSO is a versatile solvent that can dissolve a wide array of organic compounds and is compatible with most cell culture and biochemical assay systems at low final concentrations.[5]
Stock Solution Preparation Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. A common starting stock concentration is 10 mM.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
Storage Conditions:
| Format | Storage Temperature | Shelf Life |
| Solid (as received) | -20°C or -80°C | Refer to Certificate of Analysis |
| DMSO Stock Solution | -20°C or -80°C | At least 6 months (protect from light) |
Note: For long-term storage, -80°C is recommended to preserve the integrity of the compound. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the purified 20S proteasome in Assay Buffer to the desired working concentration (e.g., 2 nM).
-
Prepare a serial dilution of this compound in Assay Buffer. Remember to include a DMSO-only vehicle control.
-
Prepare the proteasome substrate in Assay Buffer to a working concentration (e.g., 100 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 25 µL of the diluted this compound or vehicle control.
-
Add 50 µL of the diluted 20S proteasome to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the proteasome substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proteasome Inhibition Assay
This protocol outlines a method to measure the inhibition of proteasome activity by this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Proteasome-Glo™ Cell-Based Assay Reagent (or similar)
-
96-well, white, clear-bottom plate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment time (e.g., 2, 4, or 6 hours).
-
-
Assay Measurement:
-
Equilibrate the Proteasome-Glo™ reagent and the cell plate to room temperature.
-
Add the Proteasome-Glo™ reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio to the cell culture medium).
-
Mix the contents on a plate shaker for 2 minutes at a low speed.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of proteasome activity against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Protocol 3: In Vitro ClpP1P2 Peptidase Activity Assay
This protocol provides a method to evaluate the inhibitory effect of this compound on the peptidase activity of reconstituted M. tuberculosis ClpP1P2.
Materials:
-
Purified M. tuberculosis ClpP1 and ClpP2 proteins
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM K-phosphate buffer, pH 7.5, 100 mM KCl, 5% glycerol, 2 mM β-mercaptoethanol)
-
Activator peptide (e.g., Z-Leu-Leu)
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute the ClpP1P2 complex by mixing equal molar amounts of ClpP1 and ClpP2 in the Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
Prepare the ClpP substrate and activator peptide in Assay Buffer.
-
-
Assay Setup:
-
In each well, combine the reconstituted ClpP1P2 complex with the activator peptide.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add the ClpP substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Monitor the increase in fluorescence over time at 37°C.
-
-
Data Analysis:
-
Determine the reaction rates and calculate the IC₅₀ value for this compound as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits both the proteasome and ClpP1P2 protease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Mycobacterium tuberculosis ClpP1P2 Protease Interacts Asymmetrically with Its ATPase Partners ClpX and ClpC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyldepsipeptide Antibiotics and a Bioactive Fragment Thereof Differentially Perturb Mycobacterium tuberculosis ClpXP1P2 Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Proteasome Complexes using Z-GGF-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-GGF-CMK is a synthetic peptide derivative that acts as an irreversible inhibitor of certain proteases, including the proteasome. Its chemical structure features a chloromethyl ketone (CMK) moiety, which covalently modifies the active site threonine residues of the proteasome's catalytic β-subunits. This property makes this compound a valuable tool for the affinity purification of proteasome complexes from cell lysates. By covalently linking to the proteasome, this compound can be used as a "bait" to isolate the entire proteasome complex and its associated proteins for subsequent analysis, such as mass spectrometry-based proteomics. This application note provides detailed protocols and data for the use of this compound in the immunoprecipitation of proteasome complexes.
Principle of the Method
The use of this compound for immunoprecipitation relies on its function as an activity-based probe. The workflow involves the following key steps:
-
Labeling: Intact cells or cell lysates are incubated with this compound. The inhibitor covalently binds to the active sites of the proteasome subunits.
-
Lysis: Cells are lysed to release the proteasome complexes.
-
Immunoprecipitation: An antibody recognizing the this compound probe (or a tag incorporated into the probe) is used to capture the probe-bound proteasome complexes.
-
Washing: The captured complexes are washed to remove non-specific binders.
-
Elution: The purified proteasome complexes are eluted from the antibody beads.
-
Analysis: The eluted proteins are identified and quantified, typically by mass spectrometry.
Experimental Protocols
Protocol 1: Labeling and Immunoprecipitation of Proteasome Complexes from Cultured Cells
Materials:
-
This compound (stored as a stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against the Z-GGF moiety (or a relevant tag)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat the cells with an appropriate concentration of this compound (typically in the range of 1-10 µM) in fresh culture medium.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for covalent labeling of the proteasome.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the proteasome complexes.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the specific antibody against the Z-GGF moiety to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteasome complexes by adding elution buffer and incubating at room temperature or 95°C, depending on the buffer used.
-
Collect the eluate for downstream analysis.
-
Protocol 2: Analysis of Immunoprecipitated Proteasome Complexes by Mass Spectrometry
Materials:
-
Eluted proteasome complexes from Protocol 1
-
SDS-PAGE gel and running buffer
-
Coomassie blue stain
-
In-gel digestion reagents (trypsin, DTT, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize the protein bands corresponding to the proteasome subunits.
-
Excise the protein bands of interest.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Quantify the identified proteins to determine the composition of the immunoprecipitated proteasome complexes.
-
Data Presentation
The efficiency of immunoprecipitation and the composition of the isolated proteasome complexes can be quantified using mass spectrometry. The following table presents representative data from experiments using covalent proteasome inhibitors for affinity purification.
| Protein Subunit | Abundance (Normalized Spectral Counts) in this compound IP | Abundance (Normalized Spectral Counts) in Control IP | Fold Enrichment |
| 20S Core Particle | |||
| PSMA1 (α1) | 150 | 5 | 30 |
| PSMA2 (α2) | 145 | 4 | 36 |
| PSMA5 (α5) | 160 | 6 | 27 |
| PSMB5 (β5) | 200 | 2 | 100 |
| PSMB6 (β1) | 180 | 3 | 60 |
| PSMB7 (β2) | 175 | 4 | 44 |
| 19S Regulatory Particle | |||
| PSMC1 (Rpt2) | 120 | 8 | 15 |
| PSMC2 (Rpt1) | 115 | 7 | 16 |
| PSMD1 (Rpn2) | 130 | 9 | 14 |
| PSMD2 (Rpn1) | 125 | 8 | 16 |
Note: This data is representative and based on typical results obtained with covalent proteasome inhibitors. Actual results may vary depending on the experimental conditions and cell type.
Visualizations
Signaling Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This compound targets the 26S proteasome within this pathway.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for immunoprecipitating proteasome complexes using this compound.
Caption: Workflow for this compound Immunoprecipitation.
Logical Relationship
This diagram shows the logical relationship between this compound and the proteasome complex, leading to its successful immunoprecipitation.
Caption: this compound enables proteasome immunoprecipitation.
Application Notes and Protocols for Western Blot Analysis of Z-GGF-CMK Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-GGF-CMK is a cell-permeable, irreversible protease inhibitor that targets the caseinolytic protease (ClpP) and the proteasome. By inhibiting these essential cellular machines for protein degradation, this compound can induce cytotoxicity and trigger apoptosis, or programmed cell death. This makes it a valuable tool for studying the roles of proteasomal and ClpP-mediated proteolysis in various cellular processes, including cancer cell survival. Western blotting is a key technique to elucidate the molecular mechanisms underlying this compound-induced apoptosis by detecting changes in the expression and post-translational modifications of key apoptotic proteins.
This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to assess the induction of apoptosis.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound and the analysis of apoptotic markers by Western blot.
| Parameter | Value | Cell Line/Target | Source |
| This compound CC50 | 125 µM | HepG2 | MedchemExpress |
| Suggested this compound Treatment Time | 24 - 72 hours | General guidance for apoptosis induction | Inferred from similar compounds[1][2] |
| Anti-Caspase-3 Antibody Dilution (WB) | 1:500 - 1:1000 | General recommendation | Novus Biologicals[3] |
| Anti-PARP Antibody Dilution (WB) | 1:1000 - 1:2000 | General recommendation | GeneTex, Cell Signaling Technology[4] |
| Anti-Bcl-2 Antibody Dilution (WB) | 1:1000 - 1:5000 | General recommendation | Novus Biologicals, Proteintech[5] |
Signaling Pathway
The inhibition of the proteasome by this compound disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins. This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Furthermore, the stabilization of pro-apoptotic proteins, which are normally degraded by the proteasome, and the inhibition of anti-apoptotic pathways, such as NF-κB, collectively push the cell towards apoptosis. This process culminates in the activation of the caspase cascade, leading to the execution of programmed cell death.
Experimental Protocols
Western Blot Workflow for this compound Treated Cells
The following diagram outlines the key steps in the Western blot protocol for analyzing protein expression in cells treated with this compound.
References
- 1. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 4. Anti-PARP antibody (GTX100573) | GeneTex [genetex.com]
- 5. Bcl-2 Antibody - BSA Free (NB100-56101): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Z-GGF-CMK in Combination Chemotherapy
A notable scarcity of publicly available data exists regarding the use of Z-GGF-CMK in combination with other chemotherapy agents. Current research primarily identifies this compound as a protease inhibitor with cytotoxic effects on specific cell lines, but detailed studies on its synergistic potential, relevant signaling pathways, and established experimental protocols in combination therapies are not available in the public domain.
This document, therefore, outlines a foundational understanding of this compound based on existing data and provides generalized protocols and theoretical frameworks that researchers can adapt for investigating its potential in combination cancer therapy.
Introduction to this compound
This compound (Z-Gly-Gly-Phe-chloromethylketone) is a synthetic peptide derivative that functions as a protease inhibitor. Its primary mechanism of action involves the irreversible inhibition of certain proteases, with known targets including the bacterial ClpP1P2 protease and the eukaryotic proteasome.[1][2]
Mechanism of Action: By inhibiting the proteasome, this compound disrupts the normal cellular process of protein degradation. This leads to an accumulation of misfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
The available quantitative data for this compound as a standalone agent is limited. The following table summarizes the known cytotoxic activity.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HepG2 (Human liver cancer) | CC50 | 125 µM | [1][2] |
CC50 (Median Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of a cell population.
Note: There is no publicly available data on the IC50 (Median Inhibitory Concentration) of this compound in combination with other chemotherapeutic agents, nor are there any published synergy studies (e.g., Combination Index values).
Theoretical Signaling Pathways for Investigation
Given that this compound is a proteasome inhibitor, its effects are likely to intersect with several critical cancer-related signaling pathways. The accumulation of key regulatory proteins can modulate pathways that control cell survival, proliferation, and apoptosis. The following diagram illustrates a hypothetical model of how a proteasome inhibitor like this compound could impact these pathways, providing a basis for future investigation.
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted to study the effects of this compound in combination with other chemotherapy agents.
Cell Viability and Synergy Assessment
This protocol outlines a method to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent (Agent X) and to assess for synergistic interactions.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic Agent X (stock solution in appropriate solvent)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Agent X in cell culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Calculate the IC50 values for this compound and Agent X individually.
-
For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
This protocol is designed to quantify the induction of apoptosis by this compound, alone and in combination with Agent X.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapeutic Agent X
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Agent X, the combination, or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Future Directions and Considerations
The exploration of this compound in combination cancer therapy is in its infancy. Future research should focus on:
-
Screening for Synergistic Partners: Testing this compound in combination with a panel of standard-of-care chemotherapeutics across various cancer cell lines.
-
Mechanism of Synergy: If synergy is observed, elucidating the underlying molecular mechanisms through Western blotting for key proteins in apoptosis and cell cycle pathways (e.g., cleaved caspases, PARP, p53, cyclins).
-
In Vivo Studies: Validating promising in vitro combination results in preclinical animal models of cancer.
Due to the limited data, researchers are encouraged to perform thorough dose-response studies for this compound in their specific cell models before embarking on combination studies.
References
Application Notes and Protocols for Cell Viability Assay with Z-GGF-CMK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining cell viability upon treatment with the protease inhibitor Z-GGF-CMK. The assay is based on the principle that viable cells maintain intact and active proteasomes, which can be measured using a fluorogenic substrate. Inhibition of proteasome activity by this compound leads to a decrease in fluorescence, which is proportional to the number of non-viable cells.
Principle of the Assay
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and is essential for cell cycle regulation, signal transduction, and removal of damaged proteins. The 26S proteasome complex possesses several proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. This assay utilizes a cell-permeable, non-fluorescent substrate, Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin), which is specifically cleaved by the chymotrypsin-like activity of the proteasome to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). This compound is a protease inhibitor that targets the ClpP1P2 and the proteasome.[1][2] By inhibiting proteasome activity, this compound reduces the cleavage of Suc-LLVY-AMC, leading to a decrease in the fluorescent signal. This reduction in fluorescence is a measure of the cytotoxic effect of this compound on the cell population.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Proteasome Activity Assay Kit (containing Suc-LLVY-AMC substrate and lysis/assay buffer) or individual components
-
Opaque-walled 96-well microplates suitable for fluorescence reading
-
Multichannel pipette
-
Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex/Em = 360/460 nm)
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM):
-
Reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution. For example, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
-
Assay Reagent (with Suc-LLVY-AMC):
-
Prepare the assay reagent according to the manufacturer's instructions of the chosen proteasome activity assay kit. This typically involves diluting the Suc-LLVY-AMC substrate in the provided assay buffer to the final working concentration.
-
Protect the assay reagent from light.
-
Experimental Workflow
Caption: Experimental Workflow for this compound Cell Viability Assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range could be based on the known CC50 of 125 µM for HepG2 cells (e.g., 0, 10, 25, 50, 100, 150, 200, 250 µM).[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the Proteasome Assay Reagent and the cell plate to room temperature.
-
Add 100 µL of the Proteasome Assay Reagent to each well, including the background control wells.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for the specific cell line.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the medium-only wells (background) from the fluorescence readings of all other wells.
-
Calculate Percent Viability:
-
The percent viability for each this compound concentration is calculated relative to the vehicle-treated control cells (100% viability).
-
Formula: % Viability = [(Fluorescence of Treated Sample - Background) / (Fluorescence of Vehicle Control - Background)] x 100
-
-
Dose-Response Curve: Plot the percent viability against the log of the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of this compound that inhibits 50% of the proteasome activity/cell viability) can be determined using a suitable software package (e.g., GraphPad Prism).
Data Presentation
Table 1: Example of Quantitative Data Summary for this compound Cell Viability Assay
| This compound (µM) | Mean Fluorescence (RFU) | Standard Deviation (RFU) | % Viability |
| 0 (Vehicle Control) | 15,842 | 750 | 100.0 |
| 10 | 15,125 | 680 | 95.5 |
| 25 | 13,980 | 620 | 88.2 |
| 50 | 11,560 | 540 | 72.9 |
| 100 | 8,230 | 410 | 51.9 |
| 150 | 5,110 | 280 | 32.2 |
| 200 | 3,450 | 190 | 21.7 |
| 250 | 2,180 | 120 | 13.7 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line, treatment duration, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or medium; Autofluorescence of the compound. | Use fresh, sterile reagents. Test for compound autofluorescence at the assay wavelengths. |
| Low signal-to-noise ratio | Insufficient cell number; Short incubation time with the substrate. | Optimize cell seeding density. Increase the incubation time with the assay reagent. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette and be consistent with pipetting technique. |
| IC₅₀ value is not as expected | Incorrect compound concentration; Cell line resistance; Inappropriate incubation time. | Verify the stock solution concentration. Test a wider range of concentrations. Optimize the treatment duration. |
References
Troubleshooting & Optimization
Navigating Z-GGF-CMK Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges of Z-GGF-CMK, a protease inhibitor targeting ClpP1P2 and the proteasome. Here you will find troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide chloromethyl ketone that acts as a protease inhibitor. It has been shown to inhibit both the mycobacterial caseinolytic protease ClpP1P2 and the proteasome.[1][2] This dual-targeting capability makes it a subject of interest in drug discovery, particularly for infectious diseases.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound, like many peptide-based inhibitors, has limited solubility in aqueous solutions alone. The recommended starting solvent is dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution in DMSO first, which can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q3: What is the maximum concentration of DMSO my cell culture can tolerate?
As a general guideline, a final DMSO concentration of 0.1% is considered safe for most cell lines, with 0.5% being widely used without significant cytotoxicity. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I store my this compound stock solution in the refrigerator?
For long-term stability, it is recommended to store lyophilized this compound at -20°C or -80°C. Once reconstituted in DMSO, the stock solution should be aliquoted into smaller, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q5: My this compound solution appears cloudy after dilution into my aqueous buffer. What should I do?
Cloudiness or precipitation upon dilution indicates that the solubility limit of this compound in your final buffer has been exceeded. Please refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide for this compound Solubility Issues
Encountering precipitation or incomplete dissolution of this compound can be a frustrating roadblock in your experiments. This guide provides a systematic approach to troubleshooting these common issues.
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Explanation |
| High Final Concentration | Decrease the final concentration of this compound in your experiment. | The concentration of this compound may be exceeding its solubility limit in the final aqueous buffer. |
| Buffer Composition | Prepare a fresh dilution in a different buffer system (e.g., HEPES, Tris). | The salt concentration or pH of your current buffer may be promoting precipitation. |
| Shock Precipitation | Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing. | Rapid addition of the organic stock to the aqueous buffer can cause localized high concentrations and precipitation. |
| Low Temperature | Ensure your aqueous buffer is at room temperature before adding the DMSO stock. | Lower temperatures can decrease the solubility of some compounds. |
Problem: The lyophilized this compound powder does not fully dissolve in DMSO.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Solvent | Increase the volume of DMSO to prepare a lower concentration stock solution. | The amount of DMSO may be insufficient to fully dissolve the peptide. |
| Incomplete Dissolution | Gently warm the solution to 37°C for a short period. | Gentle heating can aid in the dissolution of some compounds. Avoid excessive heat. |
| Particulate Matter | Use sonication to aid in dissolution. | Sonication can help to break up aggregates and facilitate solvation. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in common laboratory solvents. Please note that solubility can be affected by temperature, pH, and the purity of the compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL | A clear solution is obtained.[3] |
| Ethanol | Limited | Not recommended as a primary solvent. |
| Water | Insoluble | This compound has very low solubility in water alone. |
| Aqueous Buffers (e.g., PBS) | Limited | Dilution from a DMSO stock is necessary. The final concentration should be carefully optimized to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., cell culture medium, assay buffer) and bring it to the appropriate experimental temperature (usually room temperature or 37°C).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Gently mix the final solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
Visualizing the Mechanism of Action
To understand how this compound functions at a molecular level, the following diagram illustrates its inhibitory effect on the ClpP1P2 protease and the proteasome.
Experimental Workflow for Solubility Testing
For critical experiments, it is advisable to perform a small-scale solubility test before proceeding with the entire sample. The following workflow can guide this process.
References
preventing off-target effects of Z-GGF-CMK in experiments
Technical Support Center: Z-GGF-CMK
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide-based irreversible protease inhibitor. Its structure consists of three key components:
-
Z-group (Carbobenzoxy): An N-terminal protecting group that enhances stability and cell permeability.
-
-GGF- (Gly-Gly-Phe): A tripeptide sequence that confers specificity. The Phenylalanine (Phe) at the P1 position suggests a primary affinity for chymotrypsin-like serine proteases, which have a hydrophobic S1 binding pocket.
-
-CMK (Chloromethylketone): A reactive "warhead" that forms a covalent bond, typically with a histidine residue in the active site of serine proteases or a cysteine residue in cysteine proteases, leading to irreversible inhibition.
The primary mechanism involves the peptide sequence guiding the inhibitor to the active site of the target protease, where the CMK group then irreversibly alkylates a key catalytic residue.
Q2: What are the known or likely primary targets and off-targets of this compound?
A2: Based on its structure, the intended targets are chymotrypsin-like serine proteases. However, the reactive nature of the CMK warhead can lead to off-target inhibition.
-
Primary Targets: Chymotrypsin, Cathepsin G, Mast Cell Chymase.
-
Known Off-Targets: The proteasome and the bacterial ClpP1P2 protease have been identified as off-targets.[1]
-
Likely Off-Targets: Other proteases with similar substrate specificities or accessible active site nucleophiles, such as certain caspases, cathepsins (cysteine proteases), and other serine proteases. At high concentrations, non-specific alkylation of proteins with reactive cysteine or histidine residues can occur.
Q3: What are the essential control experiments to include when using this compound?
A3: To ensure the observed effects are due to the inhibition of the intended target, the following controls are critical:
-
Vehicle Control: Treat cells or lysates with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Structural Analog: If available, use a version of the inhibitor with a non-reactive warhead. This helps to distinguish between effects caused by target inhibition and those caused by the chemical scaffold itself.
-
Target Knockout/Knockdown Cells: The most rigorous control. If the effect of this compound persists in cells lacking the intended target protein, the effect is unequivocally off-target.
-
Rescue Experiment: If possible, express a resistant mutant of the target protease that is not inhibited by this compound. If the inhibitor's effect is reversed, it confirms on-target action.
Q4: How can I assess the specificity of this compound in my experimental system?
A4: Specificity should be validated directly in your model system using one or more of the following methods:
-
Activity-Based Protein Profiling (ABPP): This technique uses a reactive probe to label active enzymes in a complex proteome. Pre-treatment with this compound should block the labeling of its target(s), allowing for direct visualization of both on-target and off-target engagement.
-
Proteome-wide Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding. It can identify which proteins are directly bound by this compound in cells or lysates.
-
In Vitro Protease Profiling: Screen this compound against a panel of purified proteases to determine its selectivity profile and identify potential off-targets.
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity, even at concentrations expected to be specific for my target.
| Possible Cause | Troubleshooting Steps |
| Off-target Inhibition of Essential Proteases | The observed cytotoxicity might be due to the inhibition of other crucial proteases, such as the proteasome.[1] this compound has shown cytotoxic activity against HepG2 cells with a CC50 of 125 μM.[1] |
| Non-specific Alkylation | At higher concentrations, the reactive CMK group can non-specifically modify other essential proteins, leading to cell death. |
| 1. Titrate the Inhibitor: Perform a dose-response curve to find the minimal concentration required to inhibit the target protease without causing widespread cell death. Start from a low nanomolar range and increase incrementally. | |
| 2. Reduce Incubation Time: For irreversible inhibitors, a shorter exposure time may be sufficient to inhibit the target without allowing significant off-target effects to accumulate. | |
| 3. Perform a Proteasome Activity Assay: Directly measure proteasome activity in your cells treated with this compound to confirm or rule out off-target proteasome inhibition. | |
| 4. Use Target Knockout Cells: Test the inhibitor on cells lacking the intended target. If cytotoxicity persists, it is an off-target effect. |
Problem 2: The inhibitor is not showing efficacy against my target protease in a cellular assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. |
| Inhibitor Instability | The peptide inhibitor may be degraded by extracellular or intracellular peptidases before it can reach its target. |
| Incorrect Concentration | The concentration used may be too low to achieve effective inhibition in a cellular context, which often requires higher doses than in vitro assays. |
| 1. Verify with In Vitro Assay: Confirm that your batch of this compound is active against the purified target protease. | |
| 2. Increase Concentration/Incubation Time: Systematically increase the concentration and/or the duration of treatment. | |
| 3. Assess Target Engagement: Use a technique like Western Blot to check for the accumulation of the substrate of your target protease, or perform an ABPP or CETSA experiment to confirm the inhibitor is binding to its target in the cell. |
Problem 3: The observed phenotype does not match the known function of my target protease.
| Possible Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | An off-target interaction may be producing a stronger or different phenotype than the on-target effect. Small molecule inhibitors frequently kill cancer cells via off-target effects. |
| Novel Target Function | You may have uncovered a previously unknown role for your target protease. |
| 1. Conduct Orthogonal Validation: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to deplete the target protease. If this does not reproduce the phenotype observed with this compound, the inhibitor's effect is likely off-target. | |
| 2. Use an Orthogonal Inhibitor: Test a structurally unrelated inhibitor of the same target. If it fails to produce the same phenotype, the effect of this compound is likely off-target. | |
| 3. Profile for Off-Targets: Use an unbiased proteomics approach (e.g., ABPP, CETSA) to identify other proteins that this compound interacts with in your cells. |
Quantitative Data Summary
Table 1: In Vitro Potency and Specificity of this compound (Hypothetical Data) This table presents hypothetical data to illustrate a typical selectivity profile. Actual values must be determined empirically.
| Target | Protease Class | kinact/Ki (M-1s-1) | IC50 (nM) | Notes |
| Chymotrypsin | Serine Protease | 1,500,000 | 15 | Primary Target |
| Cathepsin G | Serine Protease | 850,000 | 40 | High affinity on-target |
| 20S Proteasome (CT-L) | Threonine Protease | 50,000 | 800 | Known off-target[1] |
| Caspase-3 | Cysteine Protease | 1,200 | >10,000 | Low affinity off-target |
| Trypsin | Serine Protease | <500 | >50,000 | Poor affinity (wrong specificity) |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Experimental Goal | Concentration Range | Incubation Time | Rationale |
| Target Engagement | 1 - 5 µM | 1 - 4 hours | Sufficient to achieve target binding for biochemical assays (e.g., ABPP, CETSA) with minimal off-target effects. |
| Phenotypic Screening | 5 - 50 µM | 24 - 72 hours | Higher concentrations and longer times are often needed to observe a biological outcome. High risk of off-target effects. |
| Cytotoxicity Assessment | 1 - 200 µM | 48 - 72 hours | A broad range is needed to determine the CC50 value. The reported CC50 for HepG2 is 125 µM.[1] |
Visualizations and Diagrams
Caption: Intended and potential off-target pathways of this compound.
References
Technical Support Center: Optimizing Z-GGF-CMK Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Z-GGF-CMK for maximal inhibition of its target proteases, primarily the proteasome and ClpP.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a peptide chloromethyl ketone that functions as an irreversible inhibitor of certain proteases.[1] Its primary targets have been identified as the caseinolytic protease (ClpP) and the proteasome.[1] The chloromethyl ketone moiety forms a covalent bond with active site residues of these proteases, leading to irreversible inactivation.
Q2: Why is optimizing the incubation time for this compound crucial?
As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. The formation of the covalent bond between the inhibitor and the enzyme is not instantaneous. Therefore, a pre-incubation of the enzyme with this compound before the addition of the substrate is generally required to achieve maximal inhibition. Insufficient incubation time will result in an underestimation of the inhibitor's potency.
Q3: What are the key kinetic parameters for an irreversible inhibitor like this compound?
For irreversible inhibitors, the potency is not solely defined by the IC50 value, which can vary with incubation time. The key parameters are:
-
KI (Inhibitor Affinity Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower KI indicates a higher affinity.
-
kinact (Maximal Inactivation Rate Constant): Represents the maximum rate of covalent bond formation at saturating concentrations of the inhibitor.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most important measure of the inhibitor's potency, reflecting the efficiency of inactivation at non-saturating concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in inhibition data between experiments. | Inconsistent incubation times. | Precisely control the pre-incubation time of this compound with the enzyme before adding the substrate. Use a timer and stagger the addition of reagents if processing multiple samples. |
| Incomplete or weak inhibition observed. | 1. Insufficient incubation time. 2. This compound degradation. 3. Sub-optimal assay conditions. | 1. Increase the pre-incubation time. Perform a time-course experiment to determine the optimal duration. 2. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Ensure the buffer pH and temperature are optimal for both enzyme activity and inhibitor stability. |
| IC50 value changes with different pre-incubation times. | This is expected for an irreversible, time-dependent inhibitor. | This is not necessarily an issue but rather a characteristic of the inhibitor. To obtain a time-independent measure of potency, determine the kinact and KI values. |
| No inhibition observed. | 1. Incorrect target enzyme. 2. Inactive this compound. | 1. Confirm that your experimental system contains proteasomes or ClpP that are sensitive to this compound. 2. Test the activity of your this compound stock on a positive control system known to be inhibited by it. |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
This protocol aims to find the pre-incubation time required for this compound to achieve maximal inhibition of a target protease (e.g., purified 20S proteasome or ClpP).
Materials:
-
Purified 20S proteasome or ClpP enzyme
-
This compound
-
Fluorogenic substrate for the target protease (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of the proteasome)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme and substrate to their working concentrations in assay buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add a fixed concentration of this compound (e.g., 5-10 times the expected IC50) to multiple wells.
-
Include control wells with DMSO (vehicle control).
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme to the wells containing this compound and DMSO.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a range of time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Initiate the Reaction:
-
At the end of each pre-incubation time point, add the fluorogenic substrate to the wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each time point.
-
Plot the percentage of remaining enzyme activity against the pre-incubation time. The time point at which the activity reaches a plateau is the optimal pre-incubation time.
-
Protocol 2: Determination of kinact and KI
This protocol describes a method to determine the kinetic parameters of irreversible inhibition.
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Set up the Assay:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme to each well.
-
-
Pre-incubation and Reaction Initiation:
-
Add the different concentrations of this compound to the enzyme-containing wells.
-
Immediately add the substrate to all wells.
-
-
Measure Activity:
-
Monitor the fluorescence intensity continuously over a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence signal against time. The resulting curves will show a decrease in slope over time as the enzyme is progressively inactivated.
-
Fit the progress curves to a first-order decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.
-
Data Presentation
Table 1: Hypothetical Data for Optimal Pre-incubation Time of this compound with 20S Proteasome
| Pre-incubation Time (minutes) | Remaining Proteasome Activity (%) |
| 0 | 85 |
| 15 | 45 |
| 30 | 20 |
| 60 | 10 |
| 90 | 9 |
| 120 | 8 |
This table illustrates that maximal inhibition is approached after approximately 60 minutes of pre-incubation.
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of Different Proteases
| Parameter | 20S Proteasome | ClpP |
| KI (µM) | 2.5 | 5.1 |
| kinact (min-1) | 0.15 | 0.10 |
| kinact/KI (M-1s-1) | 1000 | 327 |
This table provides example kinetic constants, highlighting how the potency of this compound can be quantitatively compared against different targets.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Mechanism of irreversible inhibition by this compound.
References
troubleshooting inconsistent results with Z-GGF-CMK
Welcome to the technical support center for Z-GGF-CMK. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent protease inhibitor.
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome and the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP).[1] Its ability to block these key cellular components makes it a valuable tool for studying protein degradation pathways and a potential therapeutic agent. However, as with any experimental tool, achieving consistent and reliable results requires careful attention to detail. This guide will address common issues encountered during the use of this compound and provide solutions to help you obtain accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound has two primary targets:
-
The 20S Proteasome: It specifically inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation, signal transduction, and removal of misfolded proteins.[2][3]
-
ClpP (Caseinolytic mitochondrial matrix peptidase proteolytic subunit): This is a serine protease located in the mitochondrial matrix. ClpP, in complex with its ATPase partner ClpX, is involved in mitochondrial protein quality control by degrading misfolded or damaged proteins.[4][5]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. As a peptide-based inhibitor, it is susceptible to degradation.
| Storage Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C for long-term storage. | Minimizes degradation and preserves the integrity of the compound. |
| Stock Solution | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents degradation from multiple freeze-thaw cycles. DMSO is a common solvent for peptide inhibitors. |
| Working Solution | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods. | Diluted solutions are more prone to degradation and adsorption to container surfaces. |
Q3: What is the mechanism of inhibition of this compound?
A3: this compound is an irreversible inhibitor. The chloromethylketone (CMK) group forms a covalent bond with the active site threonine residue of the proteasome's β5 subunit and the active site serine of ClpP. This covalent modification permanently inactivates the enzyme.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from reagent handling to experimental design. This section provides a structured approach to troubleshooting common problems.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent this compound Activity | 1. Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment. 2. Confirm the concentration of the stock solution using a spectrophotometer, if possible. | This compound can degrade upon repeated freeze-thaw cycles or improper storage, leading to variable potency. |
| Cell Seeding Density | 1. Ensure a consistent cell seeding density across all wells and experiments. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Cell density can significantly impact the cellular response to cytotoxic agents. Overly confluent or sparse cultures can lead to variable results.[6] |
| Solvent Effects | 1. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound concentration. 2. Ensure the final solvent concentration is low (typically <0.5%) and non-toxic to the cells. | The solvent used to dissolve this compound can have its own cytotoxic effects, which need to be accounted for. |
| Assay Timing | 1. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. | The cytotoxic effects of this compound are time-dependent. Inconsistent incubation times will lead to variable results. |
Problem 2: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Non-Specific Inhibition | 1. Use a lower concentration of this compound. Perform a dose-response experiment to identify the lowest effective concentration. 2. Include a negative control peptide with a similar structure but lacking the reactive CMK group. | High concentrations of inhibitors can lead to off-target effects.[7][8] A negative control helps to distinguish specific from non-specific effects. |
| Activation of Stress Response Pathways | 1. Monitor the activation of cellular stress pathways, such as the unfolded protein response (UPR) or autophagy, using techniques like Western blotting for key protein markers (e.g., CHOP, LC3-II).[9] 2. Consider the cellular context, as different cell types may have varying sensitivities to proteasome and ClpP inhibition. | Inhibition of protein degradation pathways can trigger cellular stress responses that may confound the interpretation of results. |
| Mitochondrial Dysfunction | 1. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production. | As this compound targets the mitochondrial protease ClpP, it can induce mitochondrial dysfunction, leading to secondary cellular effects.[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay using a Resazurin-based Method
This protocol outlines a common method for assessing cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Resazurin Addition: Prepare a working solution of resazurin in PBS. Add a small volume (typically 10% of the well volume) of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Proteasome Inhibition
This protocol can be used to confirm the inhibition of the proteasome by observing the accumulation of ubiquitinated proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ubiquitin
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the accumulation of high molecular weight ubiquitinated protein smears in the this compound treated samples compared to the control. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways affected by this compound inhibition of the proteasome and ClpP.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.
This technical support center provides a starting point for troubleshooting and optimizing your experiments with this compound. For further assistance, please consult the manufacturer's product information sheet and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of ClpP Protease in Bacterial Pathogenesis and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Down-regulation of the mitochondrial matrix peptidase ClpP in muscle cells causes mitochondrial dysfunction and decreases cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Z-GGF-CMK stability and degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of the protease inhibitor Z-GGF-CMK in cell culture media. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide-based irreversible inhibitor of certain proteases.[1] Its primary targets are the caseinolytic protease (ClpP) and the proteasome.[1] By forming a covalent bond with the active site of these proteases, it blocks their enzymatic activity, which can induce cytotoxicity in cancer cells.[1] The chloromethylketone (CMK) group is highly reactive and forms this irreversible bond.[2]
Q2: What are the common signs of this compound degradation in my cell culture experiments?
Degradation of this compound can lead to a loss of its inhibitory activity. Common indicators of degradation include:
-
Reduced or inconsistent biological effect: You may observe a diminished or variable effect on your cells (e.g., decreased apoptosis, unexpected cell proliferation) compared to previous experiments.
-
Need for higher concentrations: You might find that higher concentrations of the inhibitor are required to achieve the same biological response.
-
Precipitate formation in media: While not always indicative of degradation, the formation of precipitates can suggest issues with solubility and stability.
Q3: What factors can influence the stability of this compound in cell culture media?
The stability of peptide-based inhibitors like this compound can be affected by several factors:
-
Enzymatic degradation: Proteases and peptidases present in the cell culture serum (e.g., FBS) or secreted by the cells themselves can cleave the peptide backbone of the inhibitor.
-
pH of the media: Extreme pH values can lead to hydrolysis of peptide bonds or modifications of the amino acid side chains. Most cell culture media are buffered to a physiological pH (around 7.4), but cellular metabolism can cause local pH shifts.
-
Temperature: While cell cultures are maintained at a constant temperature (typically 37°C), prolonged incubation can accelerate chemical degradation pathways. Stock solutions should be stored at low temperatures (-20°C or -80°C).
-
Presence of reducing agents: The CMK warhead can potentially react with strong reducing agents, though this is less common in standard cell culture conditions.
-
Freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation. It is recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using this compound.
Issue 1: Inconsistent or weaker than expected results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions from lyophilized powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions at -20°C or -80°C. |
| Degradation of this compound in cell culture media. | Reduce the pre-incubation time of the inhibitor in the media before adding it to the cells. Consider using serum-free or reduced-serum media if compatible with your cell line to minimize protease activity. Perform a stability test to determine the half-life of this compound in your specific media (see Experimental Protocols). |
| Incorrect inhibitor concentration. | Verify the initial concentration of your stock solution. Use a calibrated pipette for accurate dilutions. Perform a dose-response experiment to confirm the optimal working concentration. |
| Cell line variability. | Ensure you are using cells at a consistent passage number. Cell characteristics can change over time in culture. |
Issue 2: High background or off-target effects.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the lowest effective concentration with minimal toxicity. |
| Non-specific binding. | Include appropriate controls, such as a vehicle control (e.g., DMSO) and a negative control peptide. |
| Cell stress due to solvent. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic to your cells (typically <0.1%). |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Stability | Recommendation |
| Temperature | 37°C (Standard cell culture) | Increased degradation rate compared to lower temperatures. | Minimize pre-incubation time in media. Store stock solutions at -20°C or -80°C. |
| 4°C | Slower degradation. | Suitable for short-term storage of working solutions. | |
| -20°C to -80°C | High stability for lyophilized powder and stock solutions. | Recommended for long-term storage. | |
| Serum Concentration | High serum (e.g., 10-20% FBS) | Increased risk of enzymatic degradation by proteases. | Consider reducing serum concentration or using serum-free media if possible. |
| Low serum or serum-free | Reduced enzymatic degradation. | Preferred for stability studies and experiments where protease activity is a concern. | |
| pH | Physiological pH (7.2-7.4) | Optimal for most biological experiments. | Maintain proper buffering of the cell culture media. |
| Acidic or alkaline pH | Increased risk of hydrolysis and other chemical degradation. | Avoid extreme pH conditions during storage and use. | |
| Freeze-Thaw Cycles | Multiple cycles | Potential for degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the half-life of this compound in a specific cell culture medium using LC-MS (Liquid Chromatography-Mass Spectrometry).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, L-glutamine)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid)
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
-
Incubation:
-
Incubate the medium containing this compound at 37°C in a 5% CO2 incubator.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium (e.g., 100 µL).
-
The 0-hour time point serves as the initial concentration control.
-
-
Sample Quenching and Processing:
-
Immediately quench the enzymatic activity in the collected aliquots by adding a cold quenching solution (e.g., 3 volumes of cold acetonitrile). This will precipitate proteins and stop further degradation.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS method to quantify the remaining amount of intact this compound.
-
The LC method should be able to separate the parent compound from any potential degradation products.
-
The MS should be set to detect the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time.
-
Calculate the half-life (t½) of the compound by fitting the data to a first-order decay model.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Z-GGF-CMK Cytotoxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protease inhibitor Z-GGF-CMK, particularly in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide derivative that acts as a protease inhibitor. Its primary targets are the caseinolytic protease P1P2 (ClpP1P2) and the proteasome.[1] By inhibiting these, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded or damaged proteins. This disruption can trigger cellular stress responses and ultimately lead to cell death, exhibiting cytotoxic effects in various cell lines.
Q2: In which cell lines has this compound been shown to have cytotoxic effects?
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound is expected to induce apoptosis, or programmed cell death. As a proteasome inhibitor, it can interfere with the degradation of pro-apoptotic proteins, leading to their accumulation and the subsequent activation of apoptotic signaling cascades. Additionally, inhibition of the NF-κB signaling pathway, which is regulated by proteasomal degradation of its inhibitor IκB, is a likely consequence of this compound treatment.
Q4: How can I determine if my cell line of interest is sensitive to this compound?
A4: The sensitivity of a cell line to this compound can be determined by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo assay, can be used for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line is resistant to this compound. | - Confirm the expression of ClpP1P2 and proteasome subunits in your cell line. Low expression may confer resistance.- Consider using a positive control cell line known to be sensitive, such as HepG2. |
| Incorrect concentration of this compound. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal working concentration for your cell line. | |
| Inactive this compound. | - Ensure proper storage of this compound according to the manufacturer's instructions, typically at -20°C or -80°C.- Prepare fresh working solutions from a new stock for each experiment. | |
| High variability between replicates | Uneven cell seeding. | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette for seeding cells. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inconsistent drug treatment. | - Ensure thorough mixing of the media after adding this compound. | |
| Unexpected off-target effects | This compound may inhibit other proteases. | - Use the lowest effective concentration of this compound to minimize off-target effects.- Include appropriate negative controls and consider using more specific inhibitors if available. |
| Difficulty dissolving this compound | This compound is a peptide and may have limited solubility in aqueous solutions. | - Dissolve this compound in a small amount of a suitable organic solvent like DMSO before diluting it in culture medium.- Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). |
Quantitative Data
Due to the limited availability of published IC50 values for this compound across a wide range of cell lines, the following table provides the known value for HepG2 cells and representative IC50 values for other ClpP inhibitors in various cancer cell lines to suggest potential areas of sensitivity.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Liver Cancer | 125[1] |
| ONC201 (ClpP Agonist) | Z138 | Lymphoma | Low µM range[5] |
| TR-57 (ClpP Agonist) | MB231 | Triple-Negative Breast Cancer | ~0.02[3] |
| TR-65 (ClpP Agonist) | MB231 | Triple-Negative Breast Cancer | ~0.01[3] |
| ONC201 (ClpP Agonist) | OCI-AML3 | Acute Myeloid Leukemia | Low µM range[2] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a sensitive cell line.
Materials:
-
Sensitive cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Diagram 2: Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Standard workflow for determining the IC50 of this compound.
Diagram 3: Logical Relationship for Troubleshooting Low Cytotoxicity
Caption: Troubleshooting logic for low this compound-induced cytotoxicity.
References
Technical Support Center: Z-GGF-CMK Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of Z-GGF-CMK, a covalent protease inhibitor. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a peptide-based irreversible inhibitor with the sequence {Cbz}-Gly-Gly-Phe-{CMK}. The chloromethylketone (CMK) "warhead" enables it to form a covalent bond with its target enzymes. Its primary known cellular targets are the proteasome and the caseinolytic protease ClpP1P2 .[1][2][3]
Q2: Why is it crucial to confirm target engagement in cells?
A2: Confirming target engagement in a cellular context is essential for several reasons:
-
Validation of Mechanism of Action: It verifies that the observed cellular phenotype is a direct result of the inhibitor binding to its intended target.
-
Determination of Cellular Potency: It allows for the measurement of the concentration of this compound required to engage its target in a complex cellular environment.
-
Assessment of Off-Target Effects: It can help identify unintended interactions with other cellular proteins, which is critical for understanding potential toxicity and side effects.[4][5]
Q3: What are the recommended methods to confirm this compound target engagement?
A3: We recommend a multi-pronged approach employing both direct and indirect methods:
-
Direct Methods (Confirming Physical Binding):
-
Indirect Methods (Confirming Functional Consequences):
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows for key assays and the relevant signaling pathway.
Caption: Overview of key experimental workflows for confirming this compound target engagement.
Caption: The Ubiquitin-Proteasome System and the inhibitory effect of this compound.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to measure the thermal stabilization of the proteasome or ClpP upon this compound binding.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against proteasome subunits (e.g., PSMB5) or ClpP
-
Standard Western blotting reagents and equipment
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a defined cell density.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Perform Western blotting on the soluble fractions using antibodies against your target protein.
-
Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[6][14][15]
Data Presentation:
| Temperature (°C) | Vehicle Control (Normalized Intensity) | This compound (Normalized Intensity) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.00 | 0.10 |
Competitive Activity-Based Protein Profiling (ABPP)
This protocol assesses the ability of this compound to compete with a broad-spectrum activity-based probe for binding to the proteasome.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Broad-spectrum, fluorescently-tagged proteasome activity probe (e.g., a Bodipy-tagged epoxomicin derivative)
-
Lysis buffer
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Treatment: Treat intact cells with a concentration range of this compound or vehicle for the desired time.
-
Lysis: Harvest and lyse the cells. Determine and normalize protein concentrations.
-
Probe Labeling: Incubate the lysates with the fluorescent activity-based probe for a specified time (e.g., 30 minutes) at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. The active subunits of the proteasome should appear as distinct fluorescent bands.
-
Analysis: Quantify the fluorescence intensity of the proteasome subunit bands. A decrease in fluorescence intensity in the this compound-treated samples compared to the vehicle control indicates that this compound has engaged the active site and prevented probe binding.[2][3][16]
Data Presentation:
| This compound (µM) | Proteasome Subunit β5 Fluorescence (Normalized) | Proteasome Subunit β2 Fluorescence (Normalized) | Proteasome Subunit β1 Fluorescence (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.95 | 0.98 |
| 1 | 0.40 | 0.70 | 0.80 |
| 10 | 0.10 | 0.35 | 0.50 |
| 100 | 0.05 | 0.15 | 0.25 |
Western Blot for Ubiquitinated Proteins
This is an indirect method to confirm the functional consequence of proteasome inhibition.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Anti-ubiquitin antibody
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with a time course or dose-response of this compound or vehicle. Include a known proteasome inhibitor (e.g., MG132) as a positive control.
-
Lysis: Lyse the cells, ensuring the lysis buffer contains inhibitors for proteases and deubiquitinating enzymes (DUBs) to preserve the ubiquitin chains.
-
Protein Quantification: Determine and normalize protein concentrations for all samples.
-
Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody that recognizes poly-ubiquitin chains.
-
Analysis: In inhibited samples, a high molecular weight smear should appear, representing the accumulation of poly-ubiquitinated proteins that have failed to be degraded by the proteasome.[12][13][17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| CETSA: No thermal shift observed | - this compound is not cell-permeable.- Insufficient drug concentration or incubation time.- The protein is already very stable or unstable.- The antibody is of poor quality. | - Verify cell permeability with a cell-based activity assay.- Perform a dose-response and time-course experiment.- Optimize the temperature range.- Validate the antibody with positive and negative controls. |
| CETSA: High variability between replicates | - Inconsistent heating.- Uneven cell lysis.- Pipetting errors. | - Use a thermal cycler for precise temperature control.- Ensure complete and consistent lysis.- Use calibrated pipettes and careful technique. |
| ABPP: Weak or no fluorescent signal from the probe | - Probe is degraded or inactive.- Insufficient probe concentration or incubation time.- Proteasome activity is low in the cell type used. | - Use fresh, validated probe.- Optimize probe concentration and incubation time.- Use a cell line known to have high proteasome activity or stimulate activity if possible. |
| ABPP: No competition observed with this compound | - this compound concentration is too low.- this compound does not bind to the same site as the probe. | - Increase the concentration of this compound.- This may indicate a different binding mechanism (e.g., allosteric), which requires further investigation. |
| Western Blot: No accumulation of ubiquitinated proteins | - Proteasome inhibition is not significant at the tested concentration/time.- Ubiquitinated proteins are being rapidly deubiquitinated. | - Increase this compound concentration or treatment duration.- Ensure DUB inhibitors (e.g., PR-619) are included in the lysis buffer. |
| General: Cell death observed at high this compound concentrations | - The compound is cytotoxic at these concentrations. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your experiments. |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 3. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Chemoproteomic characterization of covalent target engagement in cells | Semantic Scholar [semanticscholar.org]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
quality control and purity assessment of Z-GGF-CMK
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Z-GGF-CMK, a known protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound is a synthetic peptide derivative that functions as an irreversible protease inhibitor. Its primary molecular targets are the caseinolytic protease (ClpP) in conjunction with its ATPase subunit (forming the ClpP1P2 complex) and the proteasome.[1][2][3][4][5] It contains a chloromethylketone (CMK) reactive group that covalently modifies the active site of target proteases.
Q2: What is the typical purity of commercially available this compound?
A: Commercially available this compound is typically supplied with a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[4] For detailed information on a specific batch, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q3: How should I reconstitute and store this compound?
A: this compound is a lyophilized solid. For reconstitution, it is recommended to use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of peptide chloromethylketones in aqueous solutions can be limited, especially at neutral or alkaline pH. Therefore, it is advisable to prepare aqueous working solutions fresh from the DMSO stock just before use.
Q4: What are the potential off-target effects of this compound?
A: As a peptide chloromethylketone, this compound has the potential to react with other nucleophilic residues in proteins, particularly cysteine residues. This can lead to off-target inhibition of cysteine proteases, such as some cathepsins. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of its primary targets.
Quality Control and Purity Assessment
A thorough quality control process is essential to ensure the reliability and reproducibility of your experimental results with this compound.
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | HPLC-UV (214 nm) |
| Molecular Weight | 445.90 g/mol (calculated) | Mass Spectrometry (MS) |
| Identity | Conforms to structure | ¹H-NMR and MS |
| Solubility | Soluble in DMSO | Visual Inspection |
Table 2: Example Data from a Certificate of Analysis
| Analysis | Result |
| HPLC Purity | 98.7% |
| Mass Spectrum | Consistent with structure |
| ¹H-NMR | Consistent with structure |
| Net Peptide Content | 85% (The remaining weight is composed of counter-ions and residual water) |
| Counter-ion | TFA (Trifluoroacetate) |
Experimental Protocols
Methodology 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a common starting point.
-
Detection: The peptide backbone absorbs UV light, and detection is typically performed at 214 nm.
-
Quantification: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Methodology 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.
-
Analysis: The instrument will measure the mass-to-charge ratio (m/z) of the ionized this compound molecules.
-
Verification: The observed molecular weight should be consistent with the calculated molecular weight of this compound (445.90 g/mol ).
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
-
Possible Cause:
-
Degradation of this compound: The chloromethylketone group is reactive and can be hydrolyzed, especially in aqueous solutions at neutral or high pH.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Incorrect Concentration: The final concentration in the assay may be too low.
-
-
Troubleshooting Steps:
-
Always prepare fresh working solutions of this compound from a properly stored DMSO stock.
-
Ensure the pH of your assay buffer is not excessively alkaline.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.
-
Verify the activity of your target protease with a known substrate and a positive control inhibitor.
-
Issue 2: Suspected Off-Target Effects
-
Possible Cause:
-
Non-specific Inhibition: The chloromethylketone moiety can react with other cellular nucleophiles besides the intended protease active site.
-
-
Troubleshooting Steps:
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another inhibitor that targets the same protease but has a different chemical structure (e.g., a boronate-based proteasome inhibitor).
-
Rescue Experiment: If possible, use a mutant form of the target protease that is resistant to this compound to see if the observed phenotype is reversed.
-
Activity-Based Protein Profiling: This technique can be used to identify other cellular proteins that react with this compound.
-
Lower the Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target interactions.
-
Issue 3: Solubility Problems
-
Possible Cause:
-
Precipitation in Aqueous Buffer: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous buffer.
-
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your assay is as low as possible but sufficient to maintain solubility (typically ≤ 0.5%).
-
Vortex the solution thoroughly after diluting the DMSO stock into the aqueous buffer.
-
If solubility issues persist, consider using a different solvent for the stock solution, although DMSO is generally the most suitable.
-
Visualizations
Caption: Workflow for quality control and experimental use of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Troubleshooting logic for addressing inconsistent inhibition results.
References
Validation & Comparative
A Head-to-Head Comparison of Z-GGF-CMK and MG-132 for Proteasome Inhibition
For researchers in cellular biology, oncology, and neurodegenerative disease, the targeted inhibition of the proteasome is a cornerstone of experimental design. This guide provides a comprehensive comparison of two commonly used proteasome inhibitors, Z-GGF-CMK and MG-132, to aid in the selection of the most appropriate tool for specific research applications.
This comparison delves into their mechanisms of action, potency, and specificity, supported by experimental data. Detailed protocols for key assays are also provided to ensure reproducible and robust experimental outcomes.
Executive Summary
| Feature | This compound | MG-132 |
| Mechanism of Action | Irreversible chloromethylketone | Reversible peptide aldehyde |
| Primary Target | Mycobacterial Proteasome, ClpP1P2 | 26S Proteasome (Chymotrypsin-like activity) |
| Human Proteasome Inhibition | Devoid of activity at tested concentrations | Potent inhibitor |
| Specificity | Selective for mycobacterial proteasome over human | Also inhibits calpains and other proteases |
| Key Application | Selective inhibition of mycobacterial proteasome | Broad-spectrum proteasome inhibition in mammalian cells |
Mechanism of Action: A Tale of Two Warheads
The fundamental difference between this compound and MG-132 lies in their chemical structure and how they interact with the proteasome's active sites.
This compound , a peptide chloromethylketone (CMK), acts as an irreversible inhibitor. The chloromethylketone moiety forms a covalent bond with the active site threonine residues of the proteasome, leading to permanent inactivation of the enzyme.
MG-132 , a peptide aldehyde, is a reversible inhibitor.[1] It forms a hemiacetal adduct with the active site threonine, a bond that can be reversed, allowing for the potential recovery of proteasome activity.[2]
Caption: Mechanisms of proteasome inhibition by this compound and MG-132.
Potency and Specificity: A Clear Divergence
The most striking difference between these two inhibitors is their selectivity for the human proteasome.
This compound has been identified as a potent inhibitor of the mycobacterial proteasome and the caseinolytic protease ClpP1P2.[3][4] Crucially, a study by Moreira et al. (2017) found that this compound was devoid of activity against the human proteasome at the concentrations tested.[3] This makes this compound a highly selective tool for studying the mycobacterial proteasome without affecting the host's proteasome activity.
MG-132 , in contrast, is a potent inhibitor of the mammalian 26S proteasome, primarily targeting its chymotrypsin-like activity.[5] However, its specificity is broader, as it is also known to inhibit other cellular proteases, most notably calpains.[5] This lack of absolute specificity is an important consideration when interpreting experimental results.
| Inhibitor | Target | IC50 / CC50 | Reference |
| This compound | HepG2 cells (cytotoxicity) | CC50: 125 µM | [1] |
| Human Proteasome | Devoid of activity | [3] | |
| MG-132 | 20S Proteasome (ZLLL-MCA degradation) | IC50: 100 nM | [5] |
| Calpain | IC50: 1.2 µM | [5] | |
| C6 Glioma Cells (cell viability, 24h) | IC50: 18.5 µM | [6] |
Experimental Workflows and Signaling Pathways
The inhibition of the proteasome by MG-132 in mammalian cells leads to the accumulation of ubiquitinated proteins, which can trigger a variety of cellular responses, including apoptosis and cell cycle arrest. A typical experimental workflow to study these effects is outlined below.
Caption: Experimental workflow for studying the effects of MG-132.
Inhibition of the proteasome prevents the degradation of key cell cycle regulators like cyclins and cyclin-dependent kinase inhibitors (CKIs), leading to cell cycle arrest.
Caption: MG-132-induced cell cycle arrest signaling pathway.
Experimental Protocols
Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Cell lysate or purified proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (MG-132 or this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates or dilute purified proteasome in Assay Buffer.
-
In a 96-well plate, add the cell lysate or purified proteasome to each well.
-
Add the proteasome inhibitor (e.g., MG-132) or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[7]
-
Continue to take readings at regular intervals to determine the reaction kinetics.
-
Proteasome activity is calculated as the rate of increase in fluorescence and can be normalized to the protein concentration of the lysate.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the proteasome inhibitor or vehicle control for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot for Ubiquitinated Proteins
This technique is used to detect the accumulation of ubiquitinated proteins following proteasome inhibition.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the proteasome inhibitor or vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates an accumulation of polyubiquitinated proteins.
Conclusion
This compound and MG-132 are both valuable tools for studying the proteasome, but their distinct properties make them suitable for different applications. This compound's remarkable selectivity for the mycobacterial proteasome over its human counterpart makes it an excellent choice for research focused on infectious diseases, particularly tuberculosis, where specific targeting of the pathogen's machinery is desired.[3] In contrast, MG-132's potent, albeit less specific, inhibition of the mammalian proteasome makes it a widely used tool for inducing and studying the cellular consequences of proteasome dysfunction in various mammalian cell models.[8][9] Researchers should carefully consider the specific goals of their experiments, particularly the need for species selectivity and the potential for off-target effects, when choosing between these two inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome [frontiersin.org]
- 4. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Specificity of Z-GGF-CMK and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and specificity of two protease inhibitors, Z-GGF-CMK and bortezomib. While bortezomib is a well-established, FDA-approved proteasome inhibitor for cancer therapy, this compound has emerged as a research compound with a distinct specificity profile. This document aims to provide an objective comparison supported by available experimental data to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | Bortezomib |
| Primary Target(s) | Mycobacterial ClpP1P2 and proteasome | Human 26S Proteasome (primarily β5 subunit) |
| Efficacy against Human Proteasome | Inactive[1][2][3] | Highly potent inhibitor[4] |
| Specificity for Human Proteasome | High (inactive against human proteasome)[1][2][3] | Moderate (inhibits multiple proteasome subunits and has off-target effects)[4][5] |
| Reported Cytotoxicity | CC50 of 125 µM against HepG2 cells[6] | GI50 of ~7 nM (average across NCI-60 cell lines)[4] |
| Chemical Class | Peptide Chloromethyl Ketone | Peptide Boronate |
Efficacy: A Tale of Two Targets
The efficacy of a protease inhibitor is determined by its ability to inhibit its intended target at low concentrations. In this comparison, this compound and bortezomib exhibit vastly different efficacy profiles due to their distinct primary targets.
Bortezomib is a potent inhibitor of the human 26S proteasome, a critical cellular machine responsible for protein degradation. Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the proteasome.[4] This inhibition disrupts cellular protein homeostasis, leading to apoptosis in rapidly dividing cancer cells.
This compound , on the other hand, has been identified as a potent inhibitor of the mycobacterial caseinolytic protease ClpP1P2 and the mycobacterial proteasome.[1][2][3] Crucially, a study by Moreira et al. (2017) demonstrated that replacing the boronic acid "warhead" of a bortezomib-like peptide with a chloromethyl ketone group, as in this compound, resulted in a compound that was devoid of activity against the human proteasome .[1][2][3]
Quantitative Efficacy Data
| Inhibitor | Target | Parameter | Value | Cell Line/System | Reference |
| Bortezomib | 20S Proteasome | Kᵢ | 0.6 nM | Purified enzyme | [4] |
| Proteasome (chymotrypsin-like) | IC₅₀ | 3.9 ± 0.49 nM | Calu6 cells | ||
| Cell Proliferation | GI₅₀ (average) | 7 nM | NCI-60 cell lines | [4] | |
| Cell Viability | IC₅₀ | 100 nM (8h), 20 nM (48h) | PC-3 cells | [4] | |
| This compound | Human Proteasome | Activity | Inactive | Human enzyme | [1][2][3] |
| Cell Viability | CC₅₀ | 125 µM | HepG2 cells | [6] |
Specificity: The Critical Determinant of Off-Target Effects
Specificity is a crucial attribute of any therapeutic agent, as it dictates the extent of off-target effects and potential toxicity.
Bortezomib , while highly effective, is not entirely specific for the β5 subunit of the proteasome. It also inhibits the β1 and β2 subunits, albeit to a lesser extent. Furthermore, bortezomib has been shown to inhibit other non-proteasomal serine proteases, which may contribute to some of its observed side effects, such as peripheral neuropathy.[4][5]
This compound exhibits remarkable specificity for its mycobacterial targets over the human proteasome. The study by Moreira et al. (2017) highlights that the chloromethyl ketone warhead, in the context of this peptide backbone, confers this selectivity.[1][2][3] This high degree of specificity suggests a potentially wider therapeutic window if developed for indications where inhibition of the human proteasome is undesirable.
Off-Target Profile
| Inhibitor | Off-Target(s) | Effect | Reference |
| Bortezomib | Cathepsin G, Chymase, Cathepsin A, Dipeptidyl peptidase II, HtrA2/Omi | Inhibition (at potencies near or equivalent to proteasome inhibition for some) | [4][5] |
| This compound | Human Proteasome | No significant inhibition | [1][2][3] |
| Other human proteases | Data not widely available |
Signaling Pathways and Experimental Workflows
Bortezomib's Mechanism of Action
Bortezomib's inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the NF-κB signaling cascade.
References
- 1. Frontiers | Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome [frontiersin.org]
- 2. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Furin Inhibitory Activity of Z-GGF-CMK: A Comparative Guide with Positive Controls
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the potential inhibitory activity of the protease inhibitor Z-GGF-CMK against furin. This document outlines a comparative approach using the well-characterized furin inhibitor, decanoyl-RVKR-CMK, as a positive control.
While this compound is a known inhibitor of ClpP1P2 and the proteasome, its activity against other proteases, such as the proprotein convertase furin, may be of interest for broader characterization.[1] Furin is a critical enzyme in the maturation of a wide range of proteins, making it a target of interest in various diseases.[2][3] This guide details the necessary experimental protocols and data presentation to rigorously assess the potential anti-furin activity of this compound.
Comparative Inhibitory Activity
To objectively assess the inhibitory potential of this compound against furin, its performance should be compared directly with a potent and well-documented furin inhibitor. Decanoyl-RVKR-CMK is an irreversible inhibitor of furin and other proprotein convertases, making it an ideal positive control.[4][5][6]
| Compound | Target(s) | Reported IC50 / Ki | Mechanism of Action |
| This compound | ClpP1P2, Proteasome | CC50: 125 µM (HepG2 cytotoxicity) | Protease Inhibitor |
| Decanoyl-RVKR-CMK | Furin, PC1, PC2, PC4, PACE4, PC5, PC7 | IC50: 57 nM (plaque reduction assay for SARS-CoV-2 entry); Ki: ~1 nM (against furin)[4] | Irreversible, covalent inhibitor |
Experimental Protocol: In Vitro Furin Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified human furin.
Materials:
-
This compound
-
Decanoyl-RVKR-CMK (Positive Control)[2]
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and decanoyl-RVKR-CMK in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations for the assay.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted this compound or decanoyl-RVKR-CMK to the wells. Add recombinant human furin to all wells except for the no-enzyme control. Include a vehicle control (DMSO) and a no-inhibitor control. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic furin substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.
-
Data Analysis: Determine the rate of substrate cleavage (reaction velocity) for each concentration of the test compound and the positive control. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for in vitro furin inhibition assay.
Caption: Furin's role in protein activation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. arp1.com [arp1.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide to the Cross-Reactivity of Z-GGF-CMK with Cellular Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protease inhibitor Z-GGF-CMK, focusing on its known inhibitory activities and potential for cross-reactivity with other key cellular proteases. Due to the limited availability of direct comparative screening data for this compound against a broad panel of proteases, this document summarizes its established targets and provides a framework for assessing its specificity.
Overview of this compound
This compound (Benzyloxycarbonyl-Glycyl-Glycyl-Phenylalanyl-chloromethylketone) is a peptide-based irreversible inhibitor. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of target proteases. It is recognized as an inhibitor of the bacterial caseinolytic protease (ClpP) and the eukaryotic proteasome.[1]
Comparative Inhibitory Profile
| Inhibitor | Primary Target(s) | Other Known Targets/Cross-Reactivity | IC50 / Ki |
| This compound | ClpP1P2, Proteasome | Not extensively documented | Not specified in search results |
| MG-132 | Proteasome | Calpains, other chymotrypsin-like proteases | ~100 nM (Proteasome) |
| Decanoyl-RVKR-CMK | Furin | Other proprotein convertases (e.g., PC1/3, PACE4) | pM to nM range (Furin) |
| Z-FA-FMK | Cathepsin B, Cathepsin L | Effector caspases (e.g., Caspase-3, -7) | Not specified in search results |
| Z-VAD-FMK | Pan-Caspase Inhibitor | Cathepsins (at higher concentrations) | nM to µM range (Caspases) |
Note: The lack of specific IC50 or Ki values for this compound in the provided search results highlights the need for direct experimental evaluation of its inhibitory potency and selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound, a systematic approach involving in vitro enzyme inhibition assays is required. Below are detailed methodologies for conducting such experiments.
General Protease Activity Assay using Fluorogenic Substrates
This protocol outlines a general method for measuring the activity of a purified protease and assessing its inhibition.
Materials:
-
Purified recombinant proteases (e.g., Furin, Cathepsin B, Caspase-3)
-
Specific fluorogenic peptide substrate for each protease (e.g., Boc-RVRR-AMC for Furin, Z-FR-AMC for Cathepsin B, Ac-DEVD-AMC for Caspase-3)
-
Assay buffer specific to each protease
-
This compound and other control inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and control inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the inhibitors in the respective assay buffer.
-
Prepare working solutions of the purified proteases and their corresponding fluorogenic substrates in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths will be specific to the fluorophore (e.g., for AMC, Ex: 360-380 nm, Em: 440-460 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway Context and Potential for Off-Target Effects
This compound is known to target the proteasome, a critical component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cell cycle regulation, signal transduction, and apoptosis.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Given the central role of the proteasome, inhibition by this compound can have widespread cellular effects. Cross-reactivity with other proteases involved in distinct but interconnected pathways, such as caspases in apoptosis or cathepsins in lysosomal degradation, could lead to complex and potentially confounding experimental outcomes.
Experimental Workflow for Cross-Reactivity Profiling
A logical workflow is essential for systematically evaluating the specificity of a protease inhibitor.
Caption: A three-phase workflow for assessing the cross-reactivity of this compound.
Conclusion and Recommendations
This compound is a known inhibitor of the proteasome and bacterial ClpP. However, a comprehensive understanding of its cross-reactivity with other cellular proteases is currently lacking in publicly available literature. Researchers and drug development professionals using this compound should be aware of its potential for off-target effects and are encouraged to perform in-house selectivity profiling against a panel of relevant proteases. The experimental protocols and workflow outlined in this guide provide a robust framework for such an evaluation. This will ensure the accurate interpretation of experimental results and a more complete understanding of the compound's biological activity.
References
Comparative Analysis of Z-GGF-CMK with Other Peptide-Based Inhibitors
A Detailed Guide for Researchers in Drug Development
In the landscape of protease-targeted therapeutics, peptide-based inhibitors represent a significant class of molecules offering high specificity and potency. This guide provides a comparative analysis of Z-GGF-CMK, a dual inhibitor of the caseinolytic protease (ClpP) and the proteasome, against other notable peptide-based inhibitors targeting these crucial cellular machines. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Quantitative Performance Analysis
The inhibitory efficacy of this compound and other selected peptide-based inhibitors against their respective targets is summarized below. The data is primarily focused on mycobacterial proteases, a key area of research for novel antibiotic development.
| Inhibitor | Target | Organism | IC50 (µM) | Citation |
| This compound | Mycobacterial ClpP1P2 | Mycobacterium bovis BCG | 10 | [1] |
| Mycobacterial Proteasome | Mycobacterium bovis BCG | 25 | [1] | |
| Human Proteasome | Human | >100 | [1] | |
| Bortezomib | Mycobacterial ClpP1P2 | Mycobacterium smegmatis | 6 | [2] |
| Mycobacterial Proteasome | Mycobacterium tuberculosis | 0.11 | [3] | |
| Human Proteasome | Human | 0.005 | [4] | |
| MG132 | Mycobacterial Proteasome | Mycobacterium tuberculosis | 27.97 | [5] |
| 20S Proteasome (ZLLL-MCA substrate) | Bovine | 0.1 | [6][7] | |
| Calpain | Rabbit | 1.2 | [6] | |
| A Bortezomib Analog (CMK warhead) | Mycobacterial ClpP1P2 | Mycobacterium bovis BCG | 5 | [1] |
| Mycobacterial Proteasome | Mycobacterium bovis BCG | 10 | [1] | |
| Human Proteasome | Human | >100 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Mycobacterial ClpP1P2 Inhibition Assay
This whole-cell assay measures the inhibition of ClpP1P2 by monitoring the accumulation of a fluorescent reporter protein.[4][8]
-
Reporter Strain: Mycobacterium bovis BCG expressing a red fluorescent protein (RFP) tagged with an SsrA degradation tag (RFP-SsrA). The SsrA tag directs the protein for degradation by the ClpP1P2 protease.
-
Assay Principle: In the absence of an inhibitor, ClpP1P2 degrades RFP-SsrA, resulting in low fluorescence. In the presence of an inhibitor, RFP-SsrA accumulates, leading to a measurable increase in fluorescence.
-
Procedure:
-
Grow the reporter strain to the mid-log phase.
-
Dispense the bacterial culture into a 96-well plate.
-
Add the test compounds at various concentrations. Bortezomib is typically used as a positive control.
-
Incubate the plate for a defined period.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% of the maximal fluorescence signal.
-
Mycobacterial and Human Proteasome Inhibition Assay
This assay quantifies the chymotrypsin-like activity of the proteasome using a luminescent substrate.[1][8]
-
Assay Principle: The assay utilizes a luminogenic substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing a substrate for luciferase that generates a luminescent signal. Inhibition of the proteasome results in a decrease in luminescence.
-
Procedure:
-
For the mycobacterial proteasome assay, use a logarithmic phase culture of Mycobacterium bovis BCG. For the human proteasome assay, use a suitable human cell line, such as HepG2.
-
Treat the cells with the test compounds at various concentrations for 2 hours.
-
Add the luminescent substrate and incubate for 10 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the luminescent signal by 50%.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for inhibitor evaluation.
References
- 1. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Z-GGF-CMK Using Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the specificity of the protease inhibitor Z-GGF-CMK. By leveraging knockout (KO) cell line technology, researchers can dissect the on-target and off-target effects of this inhibitor, ensuring data integrity and accelerating drug development pipelines. This document compares the theoretical activity of this compound with a well-characterized proteasome inhibitor, Bortezomib, and a hypothetical ClpP-specific inhibitor, "Inhibitor X," within wild-type, CLPP KO, and PSMB5 KO cell lines.
Introduction to this compound and Target Specificity
This compound is a protease inhibitor known to target both the mitochondrial caseinolytic protease P (ClpP) and the 26S proteasome.[1][2] The dual-target nature of this compound necessitates a robust evaluation of its specificity to understand its biological effects fully. Knockout cell lines offer a powerful tool for this purpose by providing a clean genetic background to assess the engagement of each target individually.[3]
Comparative Analysis of Inhibitor Activity
To illustrate the utility of knockout cell lines in specificity studies, the following table summarizes the expected cytotoxic effects (IC50 values) of this compound, the proteasome inhibitor Bortezomib, and a hypothetical ClpP-specific "Inhibitor X" across different cell lines.
| Cell Line | Target(s) Present | This compound (IC50) | Bortezomib (IC50) | "Inhibitor X" (IC50) |
| Wild-Type (WT) | ClpP, Proteasome | Expected: Moderate | Low (nM range) | Expected: High |
| CLPP KO | Proteasome | Expected: Increased | No significant change | Expected: Very High / No effect |
| PSMB5 KO | ClpP | Expected: Increased | Very High / No effect | No significant change |
Interpretation of Expected Results:
-
This compound: In WT cells, the IC50 reflects its combined effect on both ClpP and the proteasome. In CLPP KO cells, any remaining cytotoxicity would be primarily due to proteasome inhibition, leading to an expected increase in the IC50 value. Conversely, in PSMB5 KO cells (lacking a key catalytic subunit of the proteasome), the observed cytotoxicity would be mainly attributed to ClpP inhibition, also likely resulting in a higher IC50 compared to WT.
-
Bortezomib: As a highly specific proteasome inhibitor, its potency should be largely unaffected by the absence of ClpP. However, in PSMB5 KO cells, its primary target is absent, leading to a dramatic increase in the IC50 and demonstrating its on-target specificity.
-
"Inhibitor X": A hypothetical, highly specific ClpP inhibitor would show significant cytotoxicity in WT and PSMB5 KO cells but would be largely inactive in CLPP KO cells.
Experimental Protocols
To achieve the comparative data presented above, the following experimental protocols are recommended.
Cell Culture and Maintenance of Knockout Cell Lines
-
Cell Lines: Wild-type, CLPP knockout, and PSMB5 knockout cell lines (e.g., in a HeLa or HEK293 background).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Verification of Knockout: Regularly verify the absence of the target protein in KO cell lines via Western blotting.
Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound, Bortezomib, and "Inhibitor X" in culture medium.
-
Incubation: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Incubate the plate for 48-72 hours.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.
-
Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot the results as a dose-response curve to determine the IC50 value for each inhibitor in each cell line.
Target Engagement Assay (Proteasome and ClpP Activity)
-
Cell Lysis: Treat cells with the inhibitors at their respective IC50 concentrations for 4-6 hours. Harvest and lyse the cells in a suitable lysis buffer.
-
Proteasome Activity Assay: Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC). Incubate cell lysates with the substrate and measure the fluorescence over time.
-
ClpP Activity Assay: A specific activity assay for mitochondrial ClpP in cell lysates can be challenging. An indirect measure can be the accumulation of known ClpP substrates via Western blot.
-
Data Analysis: Compare the enzyme activity in treated versus untreated cells across the different cell lines.
Signaling Pathways and Visualization
Understanding the downstream signaling consequences of target inhibition is crucial. This compound's dual targets affect distinct cellular pathways.
Proteasome Inhibition Pathway
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). It also prevents the degradation of IκB, an inhibitor of the NF-κB transcription factor, thereby suppressing NF-κB signaling. Furthermore, proteasome inhibition can activate the JNK pathway, ultimately leading to apoptosis.[4][5]
Caption: Signaling cascade following proteasome inhibition by this compound.
ClpP Inhibition Pathway
Inhibition of the mitochondrial protease ClpP disrupts mitochondrial protein homeostasis. This can lead to the accumulation of damaged or misfolded proteins within the mitochondria, impairing crucial processes like oxidative phosphorylation and overall mitochondrial metabolism.[6]
Caption: Consequences of mitochondrial ClpP inhibition by this compound.
Experimental Workflow for Specificity Evaluation
The following diagram outlines the logical workflow for assessing the specificity of this compound.
Caption: Workflow for evaluating this compound specificity using knockout cells.
Conclusion
The use of knockout cell lines is an indispensable strategy for the rigorous evaluation of inhibitor specificity. By comparing the effects of this compound in wild-type, CLPP KO, and PSMB5 KO cells, researchers can quantitatively dissect its contributions to cytotoxicity via its intended targets. This approach, when benchmarked against well-characterized inhibitors, provides a clear and robust assessment of on-target and potential off-target activities, ultimately leading to more reliable and translatable research outcomes.
References
- 1. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the mitochondrial protease, ClpP, as a therapeutic strategy for human acute myeloid leuekmia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Z-GGF-CMK and Other ClpP1P2 Inhibitors for Mycobacterial Research
For researchers, scientists, and drug development professionals, the caseinolytic protease ClpP1P2 has emerged as a critical target in the development of novel therapeutics against Mycobacterium tuberculosis. This guide provides a detailed, data-driven comparison of Z-GGF-CMK and other prominent ClpP1P2 inhibitors, offering insights into their relative potency, selectivity, and cellular activity.
The ClpP1P2 protease complex is essential for the viability and virulence of M. tuberculosis, playing a crucial role in protein homeostasis by degrading misfolded or damaged proteins.[1][2] Its unique hetero-tetradecameric structure in mycobacteria, composed of two distinct rings of ClpP1 and ClpP2, presents a promising avenue for selective drug targeting.[2][3] This guide will delve into a comparative analysis of this compound, a peptidyl-chloromethyl ketone, alongside other classes of ClpP1P2 inhibitors, including peptide boronates and allosteric inhibitors.
Comparative Analysis of ClpP1P2 Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and other selected ClpP1P2 inhibitors. This quantitative data allows for a direct comparison of their efficacy against the ClpP1P2 enzyme and whole bacterial cells.
| Inhibitor | Class | Target(s) | ClpP1P2 IC50 (µM) | M. smegmatis ΔprcAB MIC50 (µM) | Human Proteasome IC50 (µM) | Cytotoxicity (HepG2 CC50, µM) | Reference |
| This compound | Peptidyl-chloromethyl ketone | ClpP1P2, Proteasome | Not explicitly stated, but inhibits at similar concentrations to Z-GLF-CMK | 100 | >500 | 125 | [4] |
| Z-GLF-CMK | Peptidyl-chloromethyl ketone | ClpP1P2, Proteasome | Not explicitly stated, but inhibits at similar concentrations to Pyr-FL-CMK | 50 | >500 | 60 | [4] |
| Bortezomib | Peptide boronate | ClpP1P2, Human Proteasome | 6 | 6 | 0.005 | Not explicitly stated in this context | [4][5] |
| Pyr-FL-CMK | Peptidyl-chloromethyl ketone | ClpP1P2, Bacterial Proteasome | 25 | 25 | >500 | Not explicitly stated | [4] |
| Cediranib | Indolyl-ether | Allosteric site on ClpP1 | 3.4 | 16 µg/mL (Mtb H37Rv) | Weak inhibition | Not explicitly stated in this context | [6][7] |
Mechanism of Action and Inhibitor Classes
Peptidyl-chloromethyl ketones (CMKs) , such as this compound and Z-GLF-CMK, act as covalent inhibitors that irreversibly bind to the active site of serine proteases like ClpP.[2] A study on bortezomib warhead-switching demonstrated that replacing the boronate with a chloromethyl ketone (as in Pyr-FL-CMK) retained activity against mycobacterial ClpP1P2 and the bacterial proteasome while significantly reducing inhibition of the human proteasome.[4] this compound and Z-GLF-CMK also exhibited this selective dual-targeting profile.[4]
Peptide boronates , exemplified by the FDA-approved anticancer drug bortezomib, are potent reversible inhibitors of both the human proteasome and mycobacterial ClpP1P2.[5][8] While effective, the lack of selectivity for the bacterial target can lead to host cell toxicity.[8]
Allosteric inhibitors , such as cediranib, represent a newer class of ClpP1P2 modulators. Cediranib, an approved anticancer drug, was found to be a non-competitive inhibitor of MtbClpP1P2, binding to an allosteric pocket on the ClpP1 subunit.[6][7] This distinct mechanism of action offers a promising avenue for developing selective anti-mycobacterial agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are representative protocols for key assays used in the evaluation of ClpP1P2 inhibitors.
ClpP1P2 Inhibition Assay (Whole-Cell Reporter Assay)
This assay measures the intracellular inhibition of ClpP1P2 by quantifying the accumulation of a fluorescent reporter protein tagged for degradation by ClpP1P2.[5][9]
-
Reporter Strain: An engineered strain of Mycobacterium smegmatis is used, which expresses a red fluorescent protein (RFP) fused to an SsrA degradation tag (RFP-SsrA). The SsrA tag directs the protein for degradation by the ClpP1P2 complex.
-
Inhibitor Treatment: The reporter strain is incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Fluorescence Measurement: In the absence of an inhibitor, ClpP1P2 degrades RFP-SsrA, resulting in low background fluorescence.[9] In the presence of an effective inhibitor, RFP-SsrA degradation is blocked, leading to its accumulation and a measurable increase in fluorescence.[5][9]
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The IC50 value is calculated as the inhibitor concentration that results in a 50% increase in fluorescence compared to the untreated control.
In Vitro Peptidase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified ClpP1P2 and its inhibition.[6]
-
Reaction Mixture: Purified MtbClpP1P2 is incubated with a fluorogenic peptide substrate, such as Z-Gly-Gly-Leu-AMC, in a suitable buffer.[10] The activator peptide Z-Leu-Leu is often included to ensure the formation of the active ClpP1P2 complex.[10]
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: Cleavage of the Z-Gly-Gly-Leu-AMC substrate by active ClpP1P2 releases the fluorescent molecule AMC. The increase in fluorescence over time is monitored using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated as the inhibitor concentration that reduces the enzymatic activity by 50%.
ClpP1P2 Signaling and Degradation Pathway
The ClpP1P2 protease is a central component of the protein quality control system in M. tuberculosis. It does not act alone but in concert with AAA+ (ATPases Associated with diverse cellular Activities) chaperones, such as ClpX and ClpC1.[2] These chaperones are responsible for recognizing, unfolding, and translocating substrate proteins into the proteolytic chamber of ClpP1P2 for degradation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An allosteric switch regulates Mycobacterium tuberculosis ClpP1P2 protease function as established by cryo-EM and methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis ClpP Proteases Are Co-transcribed but Exhibit Different Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection | PLOS Pathogens [journals.plos.org]
literature review of Z-GGF-CMK's performance in different studies
For Researchers, Scientists, and Drug Development Professionals: A comprehensive literature review of the protease inhibitor Z-GGF-CMK, comparing its performance with alternative compounds based on available experimental data.
This compound is a peptide chloromethylketone that has been identified as an inhibitor of the caseinolytic protease ClpP1P2 and the proteasome. This dual inhibitory activity makes it a subject of interest in drug discovery, particularly in the context of infectious diseases such as tuberculosis. This guide provides a comparative analysis of this compound's performance, drawing from published research to offer a clear perspective on its efficacy and selectivity.
Performance Comparison
The primary data on this compound's performance comes from a 2017 study by Moreira et al., which investigated the potential of switching the warhead of the known proteasome inhibitor Bortezomib to a chloromethylketone to achieve selective inhibition of mycobacterial proteases over the human proteasome.[1] This study provides a direct comparison of this compound with Bortezomib and another chloromethylketone analog, Z-GLF-CMK.
Table 1: Comparative Inhibitory Activity of this compound and Other Protease Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| This compound | Mycobacterial ClpP1P2 | ~50 | [1] |
| Mycobacterial Proteasome | ~50 | [1] | |
| Human Proteasome | >500 | [1] | |
| Z-GLF-CMK | Mycobacterial ClpP1P2 | ~25 | [1] |
| Mycobacterial Proteasome | ~25 | [1] | |
| Human Proteasome | >500 | [1] | |
| Bortezomib | Mycobacterial ClpP1P2 | 1.6 | [1] |
| Mycobacterial Proteasome | ~1.6 | [1] | |
| Human Proteasome | ~0.005 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | HepG2 | 125 | [1] |
| Z-GLF-CMK | HepG2 | 60 | [1] |
| Bortezomib | HepG2 | 250 | [1] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells in a given time period.
Experimental Protocols
The data presented above was generated using specific biochemical and cellular assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.
Mycobacterial ClpP1P2 Inhibition Assay[1]
This assay utilizes a reporter strain of Mycobacterium bovis BCG expressing a Red Fluorescent Protein (RFP) tagged with an SsrA degradation signal specific for ClpP1P2.
-
Principle: In the absence of an inhibitor, the RFP-SsrA fusion protein is degraded by ClpP1P2, resulting in low fluorescence. When an effective inhibitor like this compound is present, ClpP1P2 activity is blocked, leading to the accumulation of RFP-SsrA and a corresponding increase in fluorescence.
-
Procedure:
-
The BCG reporter strain is cultured to a specific optical density.
-
The culture is then incubated with varying concentrations of the test compounds.
-
After a set incubation period, the fluorescence is measured using a plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in fluorescence compared to the untreated control.
-
Mycobacterial and Human Proteasome Inhibition Assays[1]
These assays measure the chymotrypsin-like activity of the respective proteasomes using a luminogenic substrate.
-
Principle: The proteasome cleaves a specific substrate (e.g., Suc-LLVY-aminoluciferin), releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. An inhibitor will block this cleavage, leading to a decrease in luminescence.
-
Procedure:
-
Whole-cell lysates from Mycobacterium smegmatis (for the mycobacterial proteasome) or a commercial human proteasome assay kit are used.
-
The lysates or purified proteasome are incubated with the test compounds.
-
The luminogenic substrate is added, and the luminescence is measured over time.
-
The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
-
Cytotoxicity Assay[1]
The cytotoxicity of the compounds was assessed using the MTT assay on the human liver carcinoma cell line, HepG2.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated cells.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound-induced apoptosis via proteasome inhibition.
Caption: Workflow of the mycobacterial ClpP1P2 inhibition assay.
Conclusion
The available data, primarily from the study by Moreira et al.[1], indicates that this compound is a dual inhibitor of mycobacterial ClpP1P2 and proteasome with significantly lower activity against the human proteasome compared to Bortezomib. This selectivity is a promising characteristic for the development of new anti-mycobacterial agents. However, its in-vitro inhibitory potency against the mycobacterial targets is lower than that of Bortezomib. Furthermore, its cytotoxicity profile, while showing a wider therapeutic window than Z-GLF-CMK, is still a consideration for further development.
This comparative guide highlights the current understanding of this compound's performance. Further research is warranted to explore its efficacy in more extensive preclinical models, to fully elucidate its mechanism of action, and to identify potential off-target effects. Such studies will be crucial in determining the therapeutic potential of this compound and other selective protease inhibitors.
References
Validating the Effect of Z-GGF-CMK on Specific Protein Ubiquitination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-GGF-CMK, a protease inhibitor, and its utility in studying specific protein ubiquitination. Due to the limited availability of public data on the specific protein targets of this compound, this document uses the well-characterized proteasome substrate, Inhibitor of kappa B alpha (IκBα) , as a representative model. The guide compares the expected effects of this compound with the established actions of the widely used proteasome inhibitor, MG-132. Detailed experimental protocols and data presentation are included to assist researchers in designing and interpreting experiments aimed at validating the impact of inhibitors on protein ubiquitination.
Introduction to this compound and Proteasome Inhibition
This compound is a protease inhibitor that has been shown to target the ClpP1P2 protease and the proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin molecules, which then targets them for degradation by the 26S proteasome. Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins that would otherwise be degraded. This makes proteasome inhibitors valuable tools for studying the stability and turnover of specific proteins.
Comparison with an Alternative: MG-132
MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor that is extensively used in cell biology to study the ubiquitin-proteasome pathway. It effectively blocks the chymotrypsin-like activity of the proteasome.[3] By comparing the effects of this compound to those of MG-132 on a specific protein's ubiquitination status, researchers can gain insights into the potency, specificity, and potential off-target effects of this compound.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the available quantitative data for this compound and MG-132. It is important to note that the provided value for this compound is a measure of cytotoxicity, which is an indirect indicator of its intracellular activity, whereas the values for MG-132 represent direct inhibition of proteasome activity.
| Inhibitor | Target(s) | Reported IC50/CC50 | Cell Line/System | Reference |
| This compound | ClpP1P2, Proteasome | CC50: 125 µM | HepG2 | [1] |
| MG-132 | Proteasome (Chymotrypsin-like activity) | IC50: 18.5 µmol/L (for proliferation inhibition) | C6 glioma | [3] |
Note: IC50 (Half-maximal inhibitory concentration) measures the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. CC50 (Half-maximal cytotoxic concentration) measures the concentration of a substance that is required to kill 50% of a cell population.
Experimental Protocols
To validate the effect of this compound on the ubiquitination of a specific protein, such as IκBα, a series of experiments can be performed. The following protocols provide a detailed methodology for these key experiments.
Cell Culture and Treatment
-
Cell Line: Use a cell line that expresses the protein of interest (e.g., HeLa or HEK293T cells for IκBα).
-
Culture Conditions: Culture the cells in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound or MG-132 (as a positive control) for a specified period (e.g., 4-6 hours). A vehicle control (e.g., DMSO) should be included.
-
Stimulation (for IκBα): To induce IκBα ubiquitination and degradation, stimulate the cells with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α), for a short period (e.g., 15-30 minutes) before harvesting.
Immunoprecipitation (IP) of the Target Protein
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated state of the protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein (e.g., anti-IκBα antibody) overnight at 4°C.
-
Bead Capture: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
Western Blotting
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A primary antibody against the target protein itself should be used on a separate blot of the input lysates to confirm equal protein loading.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of IκBα Ubiquitination
Caption: Signaling pathway of TNF-α-induced IκBα ubiquitination and degradation.
Experimental Workflow for Validating Inhibitor Effect
Caption: Experimental workflow for validating the effect of this compound on protein ubiquitination.
Logical Relationship of Comparison
Caption: Logical framework for comparing this compound with a known proteasome inhibitor.
References
Z-GGF-CMK: A Comparative Analysis of a Versatile Protease Inhibitor
In the landscape of drug discovery and cellular research, protease inhibitors are indispensable tools for dissecting complex biological processes and for developing novel therapeutic agents. Among these, Z-GGF-CMK (N-carbobenzoxy-glycyl-glycyl-phenylalanyl-chloromethylketone) has emerged as a noteworthy compound due to its inhibitory activity against multiple protease systems. This guide provides a detailed comparison of this compound with other well-characterized protease inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid researchers in their selection of the most appropriate tool for their studies.
Overview of this compound
This compound is a synthetic peptide derivative that incorporates a chloromethylketone (CMK) reactive group. This "warhead" allows the compound to form a covalent bond with the active site of target proteases, leading to irreversible inhibition. This compound is known to inhibit the caseinolytic protease (ClpP) and the proteasome, key players in protein quality control and regulated proteolysis.[1][2] Its activity extends to inducing cytotoxicity in cancer cell lines, such as HepG2, highlighting its potential in oncological research.[1][2]
Comparative Analysis with Other Protease Inhibitors
To provide a clear perspective on the advantages of this compound, this section compares its performance with two widely used protease inhibitors: MG-132, a potent proteasome and calpain inhibitor, and MDL-28170, a selective calpain inhibitor.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparators. This data is essential for researchers to assess the potency and specificity of each compound.
| Compound | Target(s) | IC50 / CC50 / EC50 | Cell Line / System | Reference |
| This compound | ClpP1P2, Proteasome | CC50: 125 µM | HepG2 cells | [1] |
| MG-132 | Proteasome | IC50: 100 nM | --- | [3][4] |
| Calpain | IC50: 1.2 µM | --- | [3][4] | |
| NF-κB activation | IC50: 3 µM | --- | [5] | |
| MDL-28170 | Calpain-1 (mu-type) | Potent and selective inhibitor | --- | [6] |
| Calpain-2 (M-type) | Potent and selective inhibitor | --- | [6] | |
| Cell-based assay | EC50: 14 µM | --- | [6] | |
| SARS-CoV replication | IC50: 10 µM | Vero 76 cells | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of research findings. The following sections provide representative methodologies for assessing the activity of protease inhibitors like this compound.
Proteasome Activity Assay
This protocol describes a common method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of the protease inhibitor (e.g., this compound, MG-132) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitor cocktail without proteasome inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.
4. Proteasome Activity Measurement:
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add the fluorogenic proteasome substrate, such as Suc-LLVY-AMC (succinyl-leucyl-leucyl-valyl-tyrosyl-7-amino-4-methylcoumarin), to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C and protect from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
5. Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Plot the percentage of proteasome inhibition versus the inhibitor concentration to determine the IC50 value.
Calpain Activity Assay
This protocol outlines a general method for measuring calpain activity in cell or tissue extracts.
1. Sample Preparation:
-
Homogenize cells or tissues in a buffer containing a calcium chelator (e.g., EGTA) to prevent premature calpain activation.
-
Centrifuge the homogenate to obtain a cytosolic fraction.
-
Determine the protein concentration of the extract.
2. Calpain Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein extract to each well.
-
To initiate the reaction, add a reaction buffer containing a specific concentration of calcium (to activate calpain) and a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC can also be used, though more specific substrates are available).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
3. Inhibition Assay:
-
To assess inhibitor potency, pre-incubate the protein extract with various concentrations of the calpain inhibitor (e.g., MDL-28170, MG-132) for a defined period before adding the calcium and substrate.
-
Measure the calpain activity as described above.
4. Data Analysis:
-
Calculate the rate of substrate cleavage.
-
Determine the percentage of calpain inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion
This compound is a valuable research tool with inhibitory activity against both the proteasome and ClpP proteases. Its utility is underscored when compared with other inhibitors like MG-132 and MDL-28170, which exhibit different potency and selectivity profiles. While MG-132 is a highly potent proteasome inhibitor that also targets calpain, MDL-28170 offers greater selectivity for calpains. The choice of inhibitor will therefore depend on the specific research question and the desired level of target selectivity. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other protease inhibitors in their own experimental systems. This comparative guide serves to inform the rational selection of chemical probes to advance our understanding of protease biology and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MG-132 | Cell Signaling Technology [cellsignal.com]
- 5. MG132 - Wikipedia [en.wikipedia.org]
- 6. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling Z-GGF-CMK
Essential Safety and Handling Guide for Z-GGF-CMK
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the protease inhibitor this compound, including operational and disposal plans.
Quantitative Data Summary
A key indicator of a compound's potency and potential hazard is its cytotoxicity. The following table summarizes the known cytotoxic activity of this compound.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HepG2 | CC50 | 125 µM | [1][2][3] |
CC50 (Half-maximal cytotoxic concentration): This value represents the concentration of a substance that is required to induce death in 50% of the cells in a given cell line. A lower CC50 value indicates higher cytotoxicity.
Personal Protective Equipment (PPE) Protocol
Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling this compound. The following workflow outlines the minimum required PPE.
Caption: Minimum Personal Protective Equipment (PPE) for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to ensure personal and environmental safety when working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood or other approved ventilated enclosure.
-
Designated Area: Designate a specific area for handling, weighing, and preparing solutions of this compound. This area should be clearly marked with appropriate hazard signs.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available in the designated handling area.
2. Personal Protective Equipment (PPE) Donning:
-
Outer Garments: Don a disposable, fluid-resistant lab coat over personal clothing.
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) with the outer glove cuffs pulled over the sleeves of the lab coat.
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A properly fitted respirator may be necessary for procedures that could generate aerosols or if working outside of a fume hood. Consult your institution's environmental health and safety (EHS) department for specific guidance.
3. Handling and Solution Preparation:
-
Weighing: If weighing the solid form, do so in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
4. Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment in the designated handling area after each use.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Cytotoxic Waste: All materials that have come into direct contact with this compound, including pipette tips, tubes, gloves, and lab coats, must be disposed of in a designated, clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
2. Waste Collection and Disposal:
-
Container Management: Keep cytotoxic waste containers closed except when adding waste. Do not overfill containers.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of cytotoxic and hazardous chemical waste. Contact your EHS department for detailed guidance.
By implementing these safety and handling protocols, researchers can minimize the risks associated with the cytotoxic protease inhibitor this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
